Spiro[3.5]nonan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAJEZBCBYLOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521428-81-8 | |
| Record name | spiro[3.5]nonan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Spiro[3.5]nonan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.5]nonan-2-ol is a saturated bicyclic alcohol featuring a unique spirocyclic scaffold. This three-dimensional arrangement of atoms imparts distinct chemical and physical properties, making it and its derivatives of significant interest in medicinal chemistry and materials science. Spirocyclic motifs are increasingly incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability by introducing conformational rigidity. This guide provides a comprehensive overview of the known chemical properties, structural features, and a plausible synthetic approach for this compound, addressing the needs of researchers and professionals in drug development.
Chemical Structure and Identification
This compound is characterized by a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, known as the spiro atom. The hydroxyl group is located at the second position of the cyclobutane ring.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₆O[1] |
| SMILES | C1CCC2(CC1)CC(C2)O[1] |
| InChI | InChI=1S/C9H16O/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2[1] |
| InChIKey | DPAJEZBCBYLOPF-UHFFFAOYSA-N[1] |
| CAS Number | 1521428-81-8 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 140.22 g/mol | PubChem |
| Monoisotopic Mass | 140.120115 Da[1] | PubChem[1] |
| XlogP (Predicted) | 2.3 | PubChem |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not widely reported. However, predicted mass spectrometry data is available.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.12740 | 127.5 |
| [M+Na]⁺ | 163.10934 | 131.6 |
| [M-H]⁻ | 139.11284 | 131.3 |
| [M+NH₄]⁺ | 158.15394 | 144.1 |
| [M+K]⁺ | 179.08328 | 132.8 |
| [M+H-H₂O]⁺ | 123.11738 | 118.3 |
| Source: PubChemLite.[1] |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not readily found in the literature. However, a common and logical approach would be the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one.
Proposed Synthesis: Reduction of Spiro[3.5]nonan-2-one
This protocol is a generalized procedure based on standard organic chemistry techniques for the reduction of ketones to secondary alcohols.
Reaction:
Spiro[3.5]nonan-2-one + NaBH₄ → this compound
Materials:
-
Spiro[3.5]nonan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (1M, for workup)
Procedure:
-
Dissolution: Dissolve Spiro[3.5]nonan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1M hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Potential Applications
This compound, as a secondary alcohol, is expected to undergo typical reactions of this functional group, including:
-
Oxidation: Can be oxidized back to the corresponding ketone, Spiro[3.5]nonan-2-one, using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification: Can react with carboxylic acids or their derivatives to form esters.
-
Etherification: Can be converted to ethers, for example, through the Williamson ether synthesis.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.
The rigid, three-dimensional structure of the spiro[3.5]nonane scaffold is a desirable feature in medicinal chemistry. The introduction of such spirocenters can lead to improved pharmacological profiles by:
-
Conformational Restriction: Locking the molecule in a specific conformation can enhance binding affinity and selectivity for a biological target.
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures can improve physicochemical properties and open up new intellectual property space.
-
Metabolic Stability: The spirocyclic core can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
Visualizations
The following diagram illustrates a logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This compound represents a valuable, albeit under-characterized, chemical entity with potential applications in the development of novel therapeutics and materials. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, its structural features and the general properties of spirocyclic compounds suggest it as a promising scaffold for further investigation. The proposed synthetic route provides a viable method for its preparation, enabling further studies into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related spirocyclic systems.
References
An In-Depth Technical Guide to Spiro[3.5]nonan-2-ol: Current Data and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.5]nonan-2-ol is a saturated bicyclic alcohol with a unique spirocyclic core, where a cyclobutane and a cyclohexane ring are joined by a single common carbon atom. This structural motif is of interest in medicinal chemistry and materials science due to its conformational rigidity and three-dimensional architecture. This technical guide aims to provide a comprehensive overview of the available physical and spectral data for this compound. However, it is important to note that while basic physical properties and predicted spectral data are available, detailed experimental protocols for its synthesis and comprehensive, experimentally verified spectral data are not readily found in publicly accessible scientific literature. This guide presents the currently available information and outlines a plausible synthetic approach.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | CymitQuimica[1], PubChemLite[2] |
| Molecular Weight | 140.22 g/mol | CymitQuimica[1] |
| Purity | Min. 95% (as commercially available) | CymitQuimica[1] |
| Predicted XlogP | 2.7 | PubChemLite[2] |
| Monoisotopic Mass | 140.120115130 Da | PubChemLite[2] |
Spectral Data
Detailed, experimentally verified spectral data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, are not available in the surveyed literature. However, predicted mass spectrometry data provides some insight into its expected fragmentation patterns.
Mass Spectrometry (Predicted)
Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are presented below. These values can aid in the identification of the compound in mass spectrometry-based screening.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.12740 | 127.5 |
| [M+Na]⁺ | 163.10934 | 131.6 |
| [M-H]⁻ | 139.11284 | 131.3 |
| [M+NH₄]⁺ | 158.15394 | 144.1 |
| [M+K]⁺ | 179.08328 | 132.8 |
| [M+H-H₂O]⁺ | 123.11738 | 118.3 |
| [M+HCOO]⁻ | 185.11832 | 144.9 |
| [M+CH₃COO]⁻ | 199.13397 | 173.6 |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, a common and logical synthetic route would involve the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one.
Proposed Synthesis: Reduction of Spiro[3.5]nonan-2-one
The synthesis of this compound can be logically achieved through the reduction of Spiro[3.5]nonan-2-one. This is a standard transformation in organic chemistry.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
General Procedure (Hypothetical):
-
Dissolution: Spiro[3.5]nonan-2-one would be dissolved in a suitable alcoholic solvent, such as methanol or ethanol, or an ethereal solvent like tetrahydrofuran (THF) if a stronger reducing agent is used.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) for milder conditions or lithium aluminum hydride (LiAlH₄) for a more powerful reduction, would be added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.
-
Quenching: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the reaction would be carefully quenched. For NaBH₄, this might involve the addition of a weak acid. For LiAlH₄, a specific workup procedure (e.g., Fieser workup) would be necessary to safely neutralize the reactive reagent.
-
Extraction and Purification: The product would then be extracted from the aqueous layer using an organic solvent. The combined organic layers would be dried and the solvent evaporated. The crude product would likely be purified by column chromatography to yield pure this compound.
Conclusion and Future Outlook
This compound remains a compound with limited publicly available experimental data. While its basic physical properties are known, a significant data gap exists concerning its detailed spectral characterization and a validated synthetic protocol. The proposed synthesis via the reduction of Spiro[3.5]nonan-2-one provides a reliable pathway for its preparation in the laboratory. Future work by researchers in the field will be crucial to fully characterize this molecule and unlock its potential in various scientific disciplines. The publication of its complete spectral data and a detailed experimental procedure would be a valuable contribution to the chemical science community.
References
An In-depth Technical Guide on the Stereochemistry and Chirality of Spiro[3.5]nonan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: Spiro[3.5]nonan-2-ol is a chiral bicyclic alcohol with a unique three-dimensional structure that makes it an interesting scaffold for medicinal chemistry and materials science. This document provides a comprehensive technical overview of the stereochemical and chiral aspects of this compound. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this guide combines fundamental principles of stereochemistry with established experimental protocols for analogous chiral alcohols and spirocyclic systems. The methodologies presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis, resolution, and characterization of this compound stereoisomers.
Stereochemistry and Chirality
This compound possesses a spirocyclic core, which can itself be a source of chirality. The key to understanding the stereochemistry of this molecule lies in identifying its stereogenic centers.
The structure of this compound features two stereocenters: the carbon atom bearing the hydroxyl group (C2) and the spiro carbon atom (C5). The presence of these two stereocenters gives rise to a total of four possible stereoisomers (22 = 4), which exist as two pairs of enantiomers.
The four stereoisomers are:
-
(2R, 5R)-Spiro[3.5]nonan-2-ol
-
(2S, 5S)-Spiro[3.5]nonan-2-ol
-
(2R, 5S)-Spiro[3.5]nonan-2-ol
-
(2S, 5R)-Spiro[3.5]nonan-2-ol
The pairs of enantiomers are ((2R, 5R) and (2S, 5S)) and ((2R, 5S) and (2S, 5R)). The relationship between the two pairs of enantiomers is diastereomeric.
Synthesis of Racemic this compound
A common synthetic route to racemic this compound would involve the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one.
Experimental Protocol: Reduction of Spiro[3.5]nonan-2-one
This protocol is a general procedure based on standard literature methods for ketone reduction.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiro[3.5]nonan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the enantiomers of this compound can be achieved through several methods, including enzymatic resolution and chiral chromatography.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers of chiral alcohols. Lipases are commonly used enzymes for this purpose. The principle involves the enantioselective acylation of the alcohol or hydrolysis of its ester derivative.
This protocol is based on established procedures for the enzymatic resolution of secondary alcohols.
-
Preparation: To a solution of racemic this compound (1 equivalent) in an organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate, 2-3 equivalents) and a lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separation: Concentrate the filtrate and separate the unreacted alcohol enantiomer from the esterified enantiomer by column chromatography.
-
Hydrolysis: Hydrolyze the separated ester (e.g., using potassium hydroxide in methanol) to obtain the other enantiomer of the alcohol.
Chiral Chromatography
Chiral chromatography, particularly preparative HPLC, is a direct method for separating enantiomers.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Method Development: Develop an analytical method using a mobile phase consisting of a mixture of n-hexane and isopropanol to achieve baseline separation of the enantiomers.
-
Scale-up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.
Characterization of Stereoisomers
The characterization of the individual stereoisomers of this compound is crucial to confirm their purity and assign their absolute configuration.
Quantitative Data
| Property | (2R, 5R)-Isomer | (2S, 5S)-Isomer | (2R, 5S)-Isomer | (2S, 5R)-Isomer | Method of Determination |
| Specific Rotation ([α]D) | + value | - value | + value' | - value' | Polarimetry |
| Enantiomeric Excess (ee) | >99% | >99% | >99% | >99% | Chiral GC or HPLC |
| Retention Time (Chiral GC) | t1 | t2 | t3 | t4 | Chiral Gas Chromatography |
| 1H NMR (with chiral shift reagent) | Distinct shifts | Distinct shifts | Distinct shifts | Distinct shifts | Nuclear Magnetic Resonance Spectroscopy |
| 13C NMR | Identical to (2S, 5S) | Identical to (2R, 5R) | Identical to (2S, 5R) | Identical to (2R, 5S) | Nuclear Magnetic Resonance Spectroscopy |
Note: The signs of specific rotation are hypothetical and would need to be determined experimentally. The retention times (t1, t2, t3, t4) will be different for each stereoisomer on a chiral column.
Analytical Techniques
-
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the enantiomeric purity (enantiomeric excess) of the resolved samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of this compound. The use of chiral shift reagents can help to distinguish between enantiomers in the NMR spectrum.
-
Polarimetry: This technique measures the specific rotation of the pure enantiomers, which is a characteristic physical property.
-
X-ray Crystallography: If a suitable crystalline derivative can be formed, X-ray crystallography can be used to determine the absolute configuration of a stereocenter.
Conclusion
The stereochemistry of this compound is defined by its two stereocenters, leading to four possible stereoisomers. While specific experimental data for this molecule is scarce, this guide provides a comprehensive framework for its synthesis, resolution, and characterization based on established chemical principles and methodologies applied to analogous compounds. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in exploring the potential of this chiral spirocyclic scaffold. Further research is warranted to fully elucidate the specific properties and applications of the individual stereoisomers of this compound.
In-Depth Technical Guide: Spiro[3.5]nonan-2-ol (CAS 1521428-81-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.5]nonan-2-ol, identified by CAS number 1521428-81-8, is a spirocyclic alcohol. While this specific compound is not extensively documented in peer-reviewed literature for its intrinsic biological activity, its structural motif is of significant interest in medicinal chemistry. The spiro[3.5]nonane core imparts a rigid, three-dimensional conformation that can be advantageous for targeted binding to biological macromolecules. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the notable biological activity of a closely related derivative.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1521428-81-8 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₆O | N/A |
| Molecular Weight | 140.22 g/mol | N/A |
| InChI Key | DPAJEZBCBYLOPF-UHFFFAOYSA-N | N/A |
| Canonical SMILES | C1CC(C2(C1)CCC2)O | N/A |
| Physical Form | Liquid | [1] |
| Purity | Typically >95% | N/A |
Synthesis
Experimental Protocol: Synthesis of this compound via Reduction of Spiro[3.5]nonan-2-one
Materials:
-
Spiro[3.5]nonan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve spiro[3.5]nonan-2-one (1.0 eq) in anhydrous methanol (20 mL/g of ketone) at room temperature.
-
Reduction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent) until the starting ketone is no longer detectable.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is approximately neutral.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathway
While there is no direct report on the biological activity of this compound, a significant finding has been published for a derivative, 7-(4-hydroxyphenyl)this compound . This compound has been identified as a potent and highly selective estrogen receptor beta (ERβ) agonist .
Estrogen Receptor Beta (ERβ) Agonism
In a cell-based functional assay, 7-(4-hydroxyphenyl)this compound demonstrated potent agonism for ERβ with high selectivity over the estrogen receptor alpha (ERα) isoform. This is a crucial finding, as ERβ is a therapeutic target for a variety of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. The selective activation of ERβ without engaging ERα is a key goal in modern drug discovery to avoid the undesirable side effects associated with non-selective estrogen therapies.
Signaling Pathway
Upon binding of an agonist like 7-(4-hydroxyphenyl)this compound, the estrogen receptor beta, which is a nuclear hormone receptor, undergoes a conformational change. This leads to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of those genes, leading to a physiological response.
Caption: ERβ signaling pathway activated by an agonist.
Experimental Protocol: Representative ERβ Agonist Cell-Based Assay
The following is a representative protocol for a cell-based reporter assay to determine the ERβ agonist activity of a test compound, based on commercially available kits and general laboratory procedures.
Materials:
-
Human cell line stably expressing human ERβ and a luciferase reporter gene under the control of an ERE (e.g., U2OS-ERβ-luc).
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phenol red-free cell culture medium.
-
Test compound (e.g., this compound or its derivatives) dissolved in DMSO.
-
Reference ERβ agonist (e.g., 17β-estradiol).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the ERβ reporter cells in a 96-well plate at a density of 10,000-20,000 cells per well in phenol red-free medium containing charcoal-stripped FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference agonist in phenol red-free medium. The final DMSO concentration should be kept below 0.1%.
-
Incubation: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (17β-estradiol). Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold activation. Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
Conclusion
This compound (CAS 1521428-81-8) is a chemical entity with a structurally interesting spirocyclic framework. While direct biological data for this compound is scarce, its utility as a synthetic intermediate is noted in patent literature. Significantly, a closely related derivative, 7-(4-hydroxyphenyl)this compound, has been identified as a potent and selective ERβ agonist, highlighting the potential of the spiro[3.5]nonane scaffold in the design of targeted therapeutics. Further investigation into the structure-activity relationships of other derivatives of this compound is warranted to explore their potential in drug discovery. The provided synthetic and biological testing protocols offer a foundation for such future research endeavors.
References
Spiro[3.5]nonan-2-ol molecular weight and formula
An In-depth Technical Guide on Spiro[3.5]nonan-2-ol: Physicochemical Properties
This guide provides core technical information regarding the chemical compound this compound, with a focus on its fundamental molecular properties. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
This compound is a saturated bicyclic alcohol. Its structure consists of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, with a hydroxyl group attached to the cyclobutane ring at position 2.
The fundamental physicochemical properties of this compound are summarized below.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Canonical SMILES | C1CC2(CCC1)C(C2)O |
| InChI | InChI=1S/C9H16O/c10-8-6-9(1-2-3-7-9)4-5-8/h8,10H,1-7H2 |
| CAS Number | 15945-38-7 |
Logical Relationship of Molecular Properties
The molecular formula and structure are intrinsically linked to the molecular weight of the compound. The diagram below illustrates this fundamental relationship.
Caption: Relationship between molecular structure and molecular weight.
Experimental Protocols
Detailed experimental protocols for this compound are context-dependent, relating to its synthesis, purification, or use in further reactions. A generalized protocol for its synthesis might involve the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one.
Example Synthetic Protocol: Reduction of Spiro[3.5]nonan-2-one
-
Dissolution: Dissolve Spiro[3.5]nonan-2-one in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The amount of reducing agent should be in slight molar excess relative to the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Quenching: Slowly add a quenching agent, such as water or a dilute acid (e.g., 1M HCl), to neutralize the excess reducing agent.
-
Extraction: Extract the product from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Signaling Pathways
As of the current knowledge base, this compound is not widely documented as a modulator of specific biological signaling pathways. Its primary role is typically as a synthetic intermediate or a structural motif in medicinal chemistry research. Further studies would be required to elucidate any potential biological activity and associated signaling cascades.
Commercial Availability and Technical Guide for Spiro[3.5]nonan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for Spiro[3.5]nonan-2-ol (CAS No. 1521428-81-8). This spirocyclic alcohol is a valuable building block in medicinal chemistry and materials science, owing to its rigid, three-dimensional structure.
Commercial Availability and Suppliers
This compound is available from a select number of chemical suppliers, primarily as a research chemical. The following table summarizes the offerings from identified suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Brand/Distributor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| --INVALID-LINK-- | Biosynth | 1521428-81-8 | C₉H₁₆O | 140.2 | Min. 95% | Intended for laboratory use.[1] |
| --INVALID-LINK-- | Aaron Chemicals | 1521428-81-8 | C₉H₁₆O | 140.2227 | - | - |
| --INVALID-LINK-- | Enamine | 1521428-81-8 | - | - | - | Listed as available from an Aldrich partner. |
| --INVALID-LINK-- | BLD Pharm | 1521428-81-8 | C₉H₁₆O | 140.22 | - | Offers NMR, HPLC, LC-MS, UPLC data upon request.[2] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various supplier and database sources.
| Property | Value | Source |
| CAS Number | 1521428-81-8 | Multiple Sources |
| Molecular Formula | C₉H₁₆O | Multiple Sources |
| Molecular Weight | 140.22 g/mol | Multiple Sources |
| IUPAC Name | This compound | PubChem |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | ≥95% | CymitQuimica[1] |
Experimental Protocols
Proposed Synthesis of this compound via Reduction of Spiro[3.5]nonan-2-one
This proposed protocol is a general method and may require optimization for specific laboratory conditions and desired purity.
Materials:
-
Spiro[3.5]nonan-2-one
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., methanol, ethanol for NaBH₄; diethyl ether, tetrahydrofuran for LiAlH₄)
-
Aqueous acid solution (e.g., 1M HCl) for workup
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions if using LiAlH₄
Procedure:
-
Reaction Setup: Dissolve Spiro[3.5]nonan-2-one in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. If using LiAlH₄, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding the aqueous acid solution to the cooled reaction mixture.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Quality Control Logic
Caption: Quality control workflow for this compound.
References
An In-depth Technical Guide to the Safety and Handling of Spiro[3.5]nonan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Spiro[3.5]nonan-2-ol, a versatile building block of interest in medicinal chemistry and materials science. Due to the limited availability of specific safety data for this compound, this guide extrapolates information from its closely related ketone analog, Spiro[3.5]nonan-2-one, and incorporates general safety protocols for handling alicyclic alcohols.
Chemical and Physical Properties
This compound is a cyclic alcohol whose spirocyclic core imparts unique three-dimensional characteristics, making it an attractive scaffold for the synthesis of novel chemical entities.
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Boiling Point | Not explicitly reported; estimated to be higher than the corresponding ketone |
| Melting Point | Not explicitly reported |
| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane |
Safety and Hazard Information
GHS Hazard Classification (Inferred from Spiro[3.5]nonan-2-one):
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
In case of a spill, the following steps should be taken:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
Synthesis of this compound via Reduction of Spiro[3.5]nonan-2-one
This protocol describes a general method for the synthesis of this compound by the reduction of its corresponding ketone using sodium borohydride.
Materials:
-
Spiro[3.5]nonan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conceptual Drug Discovery Workflow
This diagram illustrates the potential application of this compound as a scaffold in a drug discovery pipeline.
Caption: Conceptual workflow for utilizing this compound in drug discovery.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All personnel handling this compound should be adequately trained in laboratory safety procedures and should consult all available safety information before use.
An In-depth Technical Guide to Spirocyclic Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a privileged motif in modern organic synthesis and medicinal chemistry. Their inherent three-dimensional and rigid architecture offers a unique structural framework that can lead to compounds with improved pharmacological properties compared to their flatter aromatic counterparts. Among the various classes of spirocycles, those incorporating an alcohol functionality are of particular interest due to the hydroxyl group's ability to form key hydrogen bonds with biological targets, enhancing binding affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis of spirocyclic alcohols, focusing on key methodologies, quantitative data, and their application in drug discovery workflows.
Synthetic Methodologies for Spirocyclic Alcohols
The construction of the sterically demanding spirocyclic core containing a hydroxyl group requires robust and stereoselective synthetic strategies. Several powerful methods have been developed, ranging from classical cyclization reactions to modern organocatalytic and transition-metal-catalyzed transformations.
Organocatalytic Cascade Reactions
Organocatalysis has revolutionized asymmetric synthesis, providing a powerful tool for the enantioselective construction of complex molecules. Cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient for building intricate spirocyclic frameworks.
One notable example is the organocatalytic cascade Michael–Michael-aldol reaction to afford spirooxindole derivatives. While the final product in this specific example is not always an alcohol, the aldol addition step generates a hydroxyl group that can be either retained or further transformed. These reactions often proceed with excellent stereocontrol, providing access to enantioenriched spirocyclic compounds.
Transition-Metal-Catalyzed Cyclizations
Transition-metal catalysis offers a versatile platform for the synthesis of spirocyclic alcohols and their derivatives. Copper-catalyzed enantioselective carboetherification of alkenols is a powerful method for the synthesis of spirocyclic ethers from starting materials containing an alcohol group.[1] This reaction forms two rings in a single step and establishes a fully substituted chiral carbon center with high enantiomeric excess.[1]
Quantitative Data in Spirocyclic Alcohol Synthesis
The efficiency and stereoselectivity of synthetic methods are best evaluated through quantitative data. The following tables summarize key data from selected syntheses of spirocyclic compounds, including precursors to spirocyclic alcohols and related structures.
Table 1: Organocatalytic Synthesis of Spiroketal Lactones
| Entry | Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Substituted Alkenoic Acid 1 | Chiral Phosphoric Acid | 95 | >20:1 | 98 |
| 2 | Substituted Alkenoic Acid 2 | Chiral Phosphoric Acid | 92 | >20:1 | 97 |
| 3 | Substituted Alkenoic Acid 3 | Chiral Phosphoric Acid | 98 | >20:1 | 99 |
Data extracted from a study on the domino asymmetric electrophilic halocyclization for the construction of spiroketal lactones.[2]
Table 2: Copper-Catalyzed Enantioselective Synthesis of Spirocyclic Ethers from Alkenols
| Entry | Alkenol Substrate | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-(1-phenylvinyl)phenol | (S,S)-tBu-Box | 5,6-Spirocyclic Ether | 85 | 95 |
| 2 | 2-(1-(4-bromophenyl)vinyl)phenol | (S,S)-tBu-Box | 5,6-Spirocyclic Ether | 78 | 96 |
| 3 | 2-(1-(p-tolyl)vinyl)phenol | (S,S)-tBu-Box | 5,6-Spirocyclic Ether | 88 | 94 |
Data from a study on the copper-catalyzed enantioselective alkene carboetherification.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of spirocyclic structures.
General Procedure for the Organocatalytic Enantioselective Construction of Spiroketal Lactones
To a solution of the substituted alkenoic acid (0.1 mmol) and the chiral phosphoric acid catalyst (10 mol%) in toluene (1.0 mL) was added N-iodosuccinimide (0.12 mmol) at room temperature. The reaction mixture was stirred at this temperature for 24 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired spiroketal lactone.[2]
General Procedure for the Copper-Catalyzed Enantioselective Carboetherification of Alkenols
A mixture of Cu(OTf)₂ (5 mol%), (S,S)-tBu-Box ligand (6 mol%), and the alkenol substrate (0.2 mmol) in a screw-capped vial was purged with argon. Anhydrous 1,2-dichloroethane (2.0 mL) was added, and the mixture was stirred at 80 °C for 12 hours. The reaction mixture was then cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was purified by preparative thin-layer chromatography to give the corresponding spirocyclic ether.[1]
Visualization of Workflows and Pathways
The integration of spirocyclic alcohols into drug discovery and their interaction with biological pathways can be visualized to better understand their roles.
Experimental Workflow for High-Throughput Screening of Spirocyclic Compounds
The following diagram illustrates a typical workflow for the high-throughput screening (HTS) of a library of spirocyclic compounds to identify potential drug candidates.
Hypothetical Signaling Pathway Modulation by a Spirocyclic Alcohol
The diagram below illustrates a hypothetical mechanism where a spirocyclic alcohol acts as an inhibitor of a kinase in a cellular signaling pathway, a common strategy in drug development.
Conclusion
Spirocyclic alcohols represent a fascinating and highly valuable class of compounds in organic synthesis and drug discovery. Their unique three-dimensional structures provide exciting opportunities for the development of novel therapeutics. The continued advancement of synthetic methodologies, particularly in the realm of asymmetric catalysis, is enabling the efficient and stereoselective synthesis of these complex molecules. The combination of robust synthetic protocols, detailed quantitative analysis, and a deeper understanding of their interactions with biological systems will undoubtedly propel the field forward, leading to the discovery of new and improved medicines.
References
Spiro[3.5]nonan-2-ol in Medicinal Chemistry: A Technical Guide to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonan-2-ol core represents a unique and underexplored scaffold in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclobutane and a cyclohexane ring, offers a compelling structural framework for the development of novel therapeutics. This technical guide explores the potential applications of this compound in drug discovery, drawing insights from closely related analogs and highlighting its promise as a versatile building block for creating sophisticated molecular architectures. While direct biological activity data for the parent this compound is limited in publicly accessible literature, its derivatives, particularly aza-analogs, have shown significant promise, most notably as agonists of the G-protein coupled receptor 119 (GPR119), a key target in the treatment of type 2 diabetes and metabolic disorders.
The Spiro[3.5]nonane Scaffold: A Gateway to Novel Chemical Space
Spirocyclic systems are increasingly sought after in modern drug design due to their ability to overcome the "flatness" of traditional aromatic and heteroaromatic ring systems. The rigid, defined three-dimensional arrangement of atoms in a spirocycle can lead to enhanced target-binding affinity and selectivity. Furthermore, the introduction of spirocyclic motifs can favorably modulate critical physicochemical properties of a drug candidate, including solubility, lipophilicity, and metabolic stability.
The this compound scaffold, with its hydroxyl group, provides a convenient handle for further chemical modification, allowing for the exploration of a wide range of derivatives. Its primary application appears to be as a sophisticated building block in the synthesis of more complex molecules, such as diazaspirocycloalkanes and azaspirocycloalkanes, which are themselves valuable scaffolds in medicinal chemistry.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A significant breakthrough showcasing the potential of the spiro[3.5]nonane framework comes from the development of 7-azaspiro[3.5]nonane derivatives as potent and selective GPR119 agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells and plays a crucial role in glucose homeostasis. Activation of GPR119 leads to the glucose-dependent secretion of insulin and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Quantitative Data Summary
The following table summarizes the in vitro and in vivo data for a lead 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g , from a key study in the field.[1]
| Compound | hGPR119 EC50 (nM) | hGPR119 Emax (%) | Oral Glucose Tolerance Test (OGTT) in Diabetic Rats (AUC % reduction at 30 mg/kg) |
| 54g | 18 | 100 | 35 |
Signaling Pathway
Activation of GPR119 by an agonist like a 7-azaspiro[3.5]nonane derivative initiates a signaling cascade that ultimately enhances glucose-dependent insulin secretion. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This increase in cAMP in pancreatic β-cells potentiates the exocytosis of insulin-containing granules in response to elevated blood glucose levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 7-azaspiro[3.5]nonane GPR119 agonists.
Synthesis of a 7-Azaspiro[3.5]nonane Intermediate
The synthesis of the core spirocyclic amine is a key step. A common route involves the construction of a spiro-ketone followed by reductive amination.
Step 1: Synthesis of 7-Azaspiro[3.5]nonan-2-one
-
To a solution of a suitable starting material, such as 1,1-bis(chloromethyl)cyclobutane, in a polar aprotic solvent like dimethylformamide (DMF), add a primary amine (e.g., benzylamine) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to facilitate the initial cyclization to form a piperidine ring.
-
Protect the resulting secondary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)2O.
-
Perform an oxidation reaction, for example, using ruthenium tetroxide (generated in situ from RuCl3 and NaIO4), to form the ketone at the 2-position of the cyclohexane ring.
-
The resulting protected 7-azaspiro[3.5]nonan-2-one can then be deprotected and used in subsequent reactions.
Biological Evaluation
In Vitro GPR119 cAMP Assay
This assay measures the ability of a compound to activate GPR119 and induce the production of cAMP.
-
Cell Culture: Use a stable cell line expressing human GPR119, such as HEK293 or CHO cells. Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a serum-free medium.
-
Add a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a compound on glucose disposal in an animal model of diabetes.
-
Animal Model: Use a relevant rodent model, such as diabetic (db/db) mice or Zucker diabetic fatty (ZDF) rats.
-
Procedure:
-
Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Administer the test compound orally (p.o.) at a specific dose.
-
After a set time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration using a glucometer.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration versus time plot. Compare the AUC of the compound-treated group to the vehicle-treated group to determine the percentage reduction in glucose excursion.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the discovery and evaluation of novel GPR119 agonists based on the spiro[3.5]nonane scaffold.
Conclusion
While direct applications of this compound in medicinal chemistry are still emerging, its value as a sophisticated building block is evident. The successful development of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists provides a compelling proof-of-concept for the utility of this spirocyclic scaffold. The unique three-dimensional structure of the spiro[3.5]nonane core offers medicinal chemists an exciting platform to design novel drug candidates with potentially improved pharmacological properties. Further exploration of this scaffold is warranted to unlock its full potential in addressing a range of therapeutic targets.
References
A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological activity, and experimental protocols related to Spiro[3.5]nonan-2-ol and its analogs. The unique three-dimensional structure of spirocyclic compounds has garnered significant interest in medicinal chemistry, offering a promising avenue for the development of novel therapeutics with improved pharmacological profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important biological pathways and experimental workflows.
Core Compound: this compound
This compound is a spirocyclic alcohol with the chemical formula C9H16O. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural motif serves as a valuable scaffold for the design of pharmacologically active analogs. The rigid, non-planar structure of the spiro[3.5]nonane core is an attractive feature for medicinal chemists seeking to explore new chemical space and develop compounds with enhanced target specificity and improved physicochemical properties.
Analogs of this compound: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A significant area of research involving the spiro[3.5]nonane scaffold is the development of 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
Quantitative Data: Biological Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists
The following table summarizes the in vitro activity of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The data is extracted from a key study in the field and presented for comparative analysis.
| Compound ID | R Group | EC50 (nM) |
| 5a | H | 250 |
| 5b | 2-Me | 180 |
| 5c | 3-Me | 320 |
| 5d | 4-Me | 190 |
| 5e | 4-F | 150 |
| 5f | 4-Cl | 120 |
| 5g | 4-CF3 | 80 |
| 54g | 3,5-di-CF3 | 12 |
EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro GPR119 activation assay.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its biologically active analogs, the 7-azaspiro[3.5]nonane derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved via the reduction of its corresponding ketone, Spiro[3.5]nonan-2-one. A general and reliable method for this transformation is the use of sodium borohydride.
Reaction Scheme:
Materials:
-
Spiro[3.5]nonan-2-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists
The synthesis of the 7-azaspiro[3.5]nonane derivatives involves a multi-step sequence starting from commercially available materials. The following is a representative protocol for the synthesis of the core intermediate and its subsequent elaboration.
Synthesis of the 7-Azaspiro[3.5]nonane Core:
-
Step 1: Synthesis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A solution of 1,1-cyclobutanedimethanol is subjected to a two-step oxidation and cyclization process with a suitable amine protected with a tert-butyloxycarbonyl (Boc) group to yield the spirocyclic ketone.
-
Step 2: Reductive Amination: The ketone is then reacted with a desired amine via reductive amination using a reducing agent such as sodium triacetoxyborohydride to introduce the side chain.
-
Step 3: Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
Final Elaboration to GPR119 Agonists:
-
The deprotected 7-azaspiro[3.5]nonane intermediate is coupled with a substituted pyrimidine or other suitable heterocyclic system. This is typically achieved through a nucleophilic aromatic substitution reaction.
-
The final products are purified by column chromatography or preparative HPLC.
Visualizations
The following diagrams illustrate the GPR119 signaling pathway and a general experimental workflow for the synthesis and evaluation of this compound analogs.
Methodological & Application
Synthesis of Spiro[3.5]nonan-2-ol from Spiro[3.5]nonan-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of spiro[3.5]nonan-2-ol, a valuable building block in medicinal chemistry, through the reduction of spiro[3.5]nonan-2-one. The increasing prevalence of spirocyclic motifs in approved drugs and clinical candidates underscores their importance in developing novel therapeutics with improved pharmacological profiles.[1][2] This protocol details a common and effective method using sodium borohydride as the reducing agent.
Introduction
Spirocycles, carbocyclic structures containing a single atom common to two rings, are of significant interest in drug discovery. Their inherent three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Spiro[3.5]nonane derivatives, in particular, are versatile scaffolds for the development of novel therapeutic agents. The conversion of the readily available spiro[3.5]nonan-2-one to the corresponding alcohol, this compound, provides a key intermediate for further functionalization and the synthesis of more complex spirocyclic compounds.
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity, as it can be used in protic solvents like methanol or ethanol.[3][4][5][6]
Chemical Properties
A summary of the key chemical properties for the reactant and product is provided below for easy reference.
| Property | Spiro[3.5]nonan-2-one[7][8] | This compound[9][10] |
| Molecular Formula | C₉H₁₄O | C₉H₁₆O |
| Molecular Weight | 138.21 g/mol | 140.22 g/mol |
| CAS Number | 29800-56-4 | 1521428-81-8 |
| Appearance | Liquid | - |
| Purity (Typical) | ≥97% | ≥95% |
Experimental Protocol: Reduction of Spiro[3.5]nonan-2-one
This protocol is a general guideline based on established procedures for the sodium borohydride reduction of ketones.[3][4][5][6] Optimization may be required to achieve desired yields and purity.
Materials:
-
Spiro[3.5]nonan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve spiro[3.5]nonan-2-one (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.25-0.5 eq) to the cooled solution in small portions. Caution: Hydrogen gas may be evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Workflow and Logic Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of unprecedented steroidal spiro heterocycles as potential antiproliferative drugs [ouci.dntb.gov.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. webassign.net [webassign.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - Spiro[3.5]nonan-2-one (C9H14O) [pubchemlite.lcsb.uni.lu]
- 9. cymitquimica.com [cymitquimica.com]
- 10. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Stereoselective Synthesis of Spiro[3.5]nonan-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of the enantiomers of Spiro[3.5]nonan-2-ol, a valuable building block in medicinal chemistry and materials science. The described methods focus on two primary strategies: the asymmetric reduction of the corresponding prochiral ketone and the enzymatic kinetic resolution of the racemic alcohol.
Introduction
Spirocyclic scaffolds have garnered significant attention in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties. This compound, with its chiral center, represents a key starting material for the synthesis of more complex molecules. Access to enantiomerically pure forms of this alcohol is crucial for the development of stereochemically defined drug candidates and chiral materials. This document outlines reliable methods to obtain both enantiomers of this compound with high optical purity.
Synthetic Strategies
Two main retrosynthetic pathways are presented for accessing the enantiomers of this compound. The first and more direct approach involves the asymmetric reduction of the precursor, Spiro[3.5]nonan-2-one. The second strategy relies on the preparation of the racemic alcohol followed by enzymatic kinetic resolution to separate the two enantiomers.
Caption: Retrosynthetic analysis for this compound enantiomers.
Part 1: Synthesis of Racemic Spiro[3.5]nonan-2-one
The necessary precursor, Spiro[3.5]nonan-2-one, can be synthesized via a [2+2] cycloaddition of an appropriate enamine of cyclohexanone with acrolein, followed by hydrolysis and intramolecular aldol condensation/dehydration. A pinacol-like rearrangement of a tertiary alcohol derived from 4,4-dimethylcyclohexanone has also been reported for a similar structure and could be adapted.[1]
Experimental Protocol: Synthesis of Spiro[3.5]nonan-2-one
Caption: Workflow for the synthesis of Spiro[3.5]nonan-2-one.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Toluene
-
Acrolein
-
Dioxane
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware, including a Dean-Stark apparatus
Procedure:
-
Enamine Formation: A solution of cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene is refluxed with azeotropic removal of water using a Dean-Stark trap until no more water is collected. The solvent is then removed under reduced pressure to yield the crude enamine.
-
[2+2] Cycloaddition: The crude enamine is dissolved in dioxane and cooled to 0 °C. Acrolein (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
Hydrolysis and Cyclization: The reaction mixture is acidified with aqueous HCl and heated to reflux for 4-6 hours. After cooling to room temperature, the mixture is neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Spiro[3.5]nonan-2-one.
Part 2: Asymmetric Reduction of Spiro[3.5]nonan-2-one
The enantioselective reduction of the prochiral Spiro[3.5]nonan-2-one can be effectively achieved using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.[2][3] This method provides access to either enantiomer of the alcohol depending on the chirality of the catalyst used.
Data Presentation: Asymmetric Reduction of Spiro[3.5]nonan-2-one
| Entry | Catalyst (mol%) | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| 1 | (R)-CBS (10) | BH₃·SMe₂ | -20 | >95 | >98 | (R) |
| 2 | (S)-CBS (10) | BH₃·SMe₂ | -20 | >95 | >98 | (S) |
Note: Data presented are typical for CBS reductions of cyclic ketones and serve as a guideline.
Experimental Protocol: Asymmetric Reduction
Caption: Experimental workflow for the asymmetric reduction.
Materials:
-
Spiro[3.5]nonan-2-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard inert atmosphere glassware
Procedure:
-
To a solution of the (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous THF under an argon atmosphere, add borane-dimethyl sulfide complex (0.6 eq) at room temperature. Stir the mixture for 15 minutes.
-
Cool the solution to -20 °C and add a solution of Spiro[3.5]nonan-2-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
The residue is taken up in diethyl ether and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude alcohol is purified by flash column chromatography to yield the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Part 3: Enzymatic Kinetic Resolution of Racemic this compound
An alternative approach involves the synthesis of racemic this compound by standard reduction of the ketone (e.g., with NaBH₄), followed by enzymatic kinetic resolution. Lipases are particularly effective for this transformation.[4][5]
Data Presentation: Enzymatic Kinetic Resolution
| Entry | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) |
| 1 | Lipase from Candida antarctica (CAL-B) | Vinyl acetate | Toluene | ~50 | >99 | >99 |
| 2 | Lipase from Pseudomonas cepacia (PSL) | Vinyl acetate | Toluene | ~50 | >99 | >99 |
Note: Data is based on typical lipase resolutions of secondary alcohols.
Experimental Protocol: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - CAL-B)
-
Vinyl acetate
-
Toluene or another suitable organic solvent
-
Potassium carbonate
-
Methanol
Procedure:
-
To a solution of racemic this compound (1.0 eq) in toluene, add the immobilized lipase and vinyl acetate (2.0 eq).
-
Stir the suspension at room temperature and monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.
-
When the conversion reaches approximately 50%, filter off the enzyme (which can be washed and reused).
-
Concentrate the filtrate and separate the unreacted alcohol from the formed ester by column chromatography.
-
The enantiomerically enriched ester can be hydrolyzed (e.g., with K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.
-
Determine the enantiomeric excess of both the resolved alcohol and the alcohol obtained after hydrolysis by chiral HPLC or GC.
Conclusion
The protocols described provide robust and reliable methods for the stereoselective synthesis of the enantiomers of this compound. The choice of strategy will depend on the availability of reagents and equipment. Asymmetric reduction offers a more direct route, while enzymatic resolution provides an effective alternative for obtaining both enantiomers from a common racemic precursor. These methods are valuable for accessing enantiopure spirocyclic building blocks for various applications in research and development.
References
- 1. Synthesis of a Model Compound of the Unique Meroterpenoids Cryptolaevilactones [jstage.jst.go.jp]
- 2. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of Spiro[3.5]nonan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the asymmetric reduction of Spiro[3.5]nonan-2-one to the corresponding chiral alcohol, Spiro[3.5]nonan-2-ol. The protocols described are based on well-established and widely used methods for the enantioselective reduction of ketones: the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. While specific experimental data for the asymmetric reduction of Spiro[3.5]nonan-2-one is not extensively reported in the literature, these robust methods provide a strong starting point for developing a highly stereoselective synthesis of the desired chiral spiro alcohol.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[1][2] The stereochemical outcome is predictable based on the stereochemistry of the catalyst used.
General Reaction Scheme:
Experimental Protocol (General)
This protocol is a general guideline and may require optimization for Spiro[3.5]nonan-2-one.
Materials:
-
Spiro[3.5]nonan-2-one
-
(R)- or (S)-Me-CBS catalyst solution (e.g., 1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, inert atmosphere setup (e.g., nitrogen or argon), magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a magnetic stir bar to a dry round-bottom flask.
-
Catalyst Addition: To the flask, add the chiral (R)- or (S)-Me-CBS catalyst (0.05 to 0.1 equivalents relative to the ketone).
-
Substrate Addition: Dissolve Spiro[3.5]nonan-2-one (1.0 equivalent) in anhydrous THF and add it to the reaction flask.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, optimization may be required).
-
Reducing Agent Addition: Slowly add borane dimethyl sulfide complex (0.6 to 1.0 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at the reaction temperature to quench the excess borane.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl solution and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.
-
Analysis: Determine the yield and enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
Logical Workflow for CBS Reduction
Caption: General workflow for the CBS-mediated asymmetric reduction of a ketone.
Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst complexed with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine.[3][4][5] This method often employs hydrogen gas or a transfer hydrogenation source like isopropanol.[3]
General Reaction Scheme (Transfer Hydrogenation):
Experimental Protocol (Transfer Hydrogenation - General)
This is a representative protocol for transfer hydrogenation and may require optimization.
Materials:
-
Spiro[3.5]nonan-2-one
-
Ru(II) catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (R,R)- or (S,S)-Ts-DPEN)
-
Isopropanol (i-PrOH)
-
Base (e.g., potassium hydroxide (KOH) or sodium isopropoxide)
-
Anhydrous solvent (e.g., isopropanol or toluene)
-
Round-bottom flask, inert atmosphere setup, reflux condenser, and other standard laboratory glassware.
Procedure:
-
Catalyst Preparation (in situ):
-
Under an inert atmosphere, add the Ru(II) precursor and the chiral ligand to a dry flask.
-
Add anhydrous solvent and stir at room temperature to form the catalyst complex.
-
-
Reaction Setup:
-
In a separate flask under an inert atmosphere, dissolve Spiro[3.5]nonan-2-one in isopropanol.
-
Add the base to the solution.
-
-
Reaction Initiation:
-
Transfer the prepared catalyst solution to the substrate solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess (ee%) by chiral HPLC or GC.
Logical Workflow for Noyori Asymmetric Transfer Hydrogenation
References
- 1. youtube.com [youtube.com]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. General asymmetric hydrogenation of hetero-aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Derivatization of Spiro[3.5]nonan-2-ol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Spiro[3.5]nonan-2-ol, a secondary alicyclic alcohol, to enhance its volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). The derivatization methods described herein are silylation and acylation, which are common techniques for compounds containing active hydrogen atoms, such as hydroxyl groups.[1][2]
Introduction
This compound is a spirocyclic compound with a secondary alcohol functional group. Direct analysis of this compound by GC-MS can be challenging due to its polarity, which can lead to poor peak shape, tailing, and potential thermal degradation in the injector port or on the column. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar and more volatile functional group, thereby improving chromatographic performance and detection.[3] The two primary methods detailed are trimethylsilylation and acylation.
Derivatization Strategies
Two robust and widely used derivatization strategies for alcohols are silylation and acylation.
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][2] Silylating reagents are highly effective for a wide range of compounds containing -OH, -NH, -COOH, and -SH functional groups. The resulting TMS ethers are more volatile and thermally stable.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.[5]
-
Acylation: This method involves the reaction of the hydroxyl group with an acylating reagent, such as an acid anhydride or an acyl halide, to form an ester.[6] Acylation reduces the polarity of the alcohol and can improve chromatographic separation.[6] Common reagents include acetic anhydride and trifluoroacetic anhydride (TFAA). The resulting acetate or trifluoroacetate esters are more volatile than the parent alcohol.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the derivatization of a secondary cyclic alcohol, which can be considered analogous to this compound. These values are based on typical reaction efficiencies and should be used as a guideline for optimization.
Table 1: Silylation of a Secondary Cyclic Alcohol with BSTFA + 1% TMCS
| Parameter | Value |
| Analyte | Secondary Cyclic Alcohol |
| Reagent | BSTFA + 1% TMCS |
| Molar Ratio (Reagent:Analyte) | 2:1 |
| Reaction Time | 30 minutes |
| Reaction Temperature | 70°C |
| Yield | >95% |
| Purity of Derivative | >98% |
Table 2: Acylation of a Secondary Cyclic Alcohol with Acetic Anhydride
| Parameter | Value |
| Analyte | Secondary Cyclic Alcohol |
| Reagent | Acetic Anhydride |
| Catalyst | Iodine |
| Molar Ratio (Reagent:Analyte) | 1.5:1 |
| Reaction Time | 48 hours |
| Reaction Temperature | 100°C |
| Yield | ~90% |
| Purity of Derivative | >97% |
Experimental Protocols
Important Safety Note: Derivatization reagents are often moisture-sensitive, flammable, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is dry before use.[5]
Protocol 1: Silylation using BSTFA with TMCS as a Catalyst
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA, especially for hindered secondary alcohols.[7]
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (optional, as a catalyst and solvent)[8]
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 1-10 mg of this compound into a clean, dry 2 mL reaction vial.[5] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add an excess of the silylating reagent. A general guideline is a 2:1 molar ratio of BSTFA to the active hydrogen of the alcohol.[5] For 1 mg of this compound (approx. 7.1 µmol), add approximately 50 µL of BSTFA + 1% TMCS. Anhydrous pyridine (25-50 µL) can be added to act as a catalyst and solvent.[8]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[5][8] For hindered alcohols, a longer reaction time or higher temperature may be necessary. The reaction is typically complete when the sample fully dissolves.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. If the concentration is too high, the sample can be diluted with an anhydrous solvent like hexane.
-
Storage: Store the derivatized sample in a freezer to prolong its stability.[8]
Protocol 2: Acylation using Acetic Anhydride and Iodine Catalyst
This protocol details the formation of the acetate ester of this compound. This method is effective for a variety of chiral and achiral alcohols.[6]
Materials:
-
This compound
-
Acetic Anhydride
-
Iodine (I₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane
-
Reaction vials (3 mL) with screw caps
-
Stir plate and magnetic stir bar
-
Heating block or oil bath
-
GC-MS system
Procedure:
-
Sample Preparation: In a 3 mL amber screw-cap vial, combine this compound (e.g., 2 mmol), acetic anhydride (e.g., 3 mmol), iodine (e.g., 0.06 mmol), and a small amount of anhydrous sodium sulfate (e.g., 0.02 mmol).[6]
-
Reaction: Tightly cap the vial and stir the mixture at 100°C for 48 hours.[6]
-
Work-up: After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.[6]
-
Filtration and Analysis: Filter the solution to remove the sodium sulfate and any solid iodine. The resulting solution is ready for analysis by GC-MS.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
Application Note: High-Purity Isolation of Spiro[3.5]nonan-2-ol using Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of Spiro[3.5]nonan-2-ol by flash column chromatography. The primary application of this protocol is the removal of the common impurity, Spiro[3.5]nonan-2-one, which often remains as unreacted starting material from the synthetic reduction reaction. The methodology employs a silica gel stationary phase and a gradient elution system of ethyl acetate in hexane, ensuring a robust and reproducible separation for obtaining high-purity this compound suitable for research and development in medicinal chemistry and materials science.
Introduction
This compound is a spirocyclic alcohol of interest in the development of novel therapeutics and functional materials due to its unique three-dimensional structure. A common synthetic route to this alcohol is the reduction of its corresponding ketone, Spiro[3.5]nonan-2-one. A frequent challenge in this synthesis is the incomplete conversion of the starting material, leading to a mixture of the desired alcohol and the unreacted ketone. Due to the structural similarity and differing polarities of these two compounds—the alcohol being more polar than the ketone—flash column chromatography over silica gel presents an effective purification strategy. This protocol outlines a systematic approach to achieve baseline separation of these two compounds, yielding this compound in high purity.
Materials and Methods
Materials
-
Crude this compound (containing Spiro[3.5]nonan-2-one impurity)
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain (for TLC visualization)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Instrumentation
-
Flash chromatography system (manual or automated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis of Crude Mixture
Before performing the column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the initial separation and to identify the spots corresponding to the starting material and the product.
-
Prepare a developing chamber with an eluent mixture of 10% ethyl acetate in hexane.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under a UV lamp (the ketone should be UV active) and then by staining with potassium permanganate. The more polar alcohol will have a lower Rf value than the less polar ketone.
Column Preparation (Slurry Method)
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly to ensure even packing. Gently tap the column to dislodge any air bubbles.
-
Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top of the silica bed.
-
Equilibrate the column by running the initial eluent through the packed silica gel until the bed is stable and the solvent level is just above the top layer of sand.
Sample Loading
-
Dissolve the crude this compound mixture in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
Elution and Fraction Collection
-
Carefully add the initial eluent (5% ethyl acetate in hexane) to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of the compounds by collecting small aliquots from the fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluent to 10-15% ethyl acetate in hexane to elute the more polar this compound.
-
Continue collecting fractions until the desired product has completely eluted from the column.
Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The progress of the purification can be effectively monitored and documented using TLC. The following table summarizes the expected Rf values for the starting material and the product in a representative eluent system.
| Compound | Functional Group | Polarity | Expected Rf (10% EtOAc in Hexane) |
| Spiro[3.5]nonan-2-one | Ketone | Less Polar | ~0.5 - 0.6 |
| This compound | Alcohol | More Polar | ~0.3 - 0.4 |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a reliable and efficient method for the purification of this compound from its less polar ketone precursor using flash column chromatography. The use of a gradient elution with ethyl acetate and hexane allows for a clear separation of the two compounds, yielding the desired alcohol in high purity. This method is readily adaptable for various scales of synthesis, making it a valuable tool for researchers in organic and medicinal chemistry.
Application of Spiro[3.5]nonan-2-ol in the Synthesis of Novel Spiro Compounds: A Review of Current Research
Despite a thorough review of the scientific literature, there is currently no available research detailing the specific application of Spiro[3.5]nonan-2-ol as a starting material for the synthesis of novel spiro compounds. While the broader class of spirocyclic compounds is of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential biological activities, this compound itself has not been documented as a key precursor in published synthetic routes.
Spiro compounds, characterized by two rings connected by a single common atom, are found in numerous natural products and have been explored for a wide range of applications, including drug discovery and materials science. The inherent rigidity and defined spatial arrangement of atoms in spirocycles make them attractive scaffolds for the design of new therapeutic agents and functional materials.
However, a comprehensive search of chemical databases and scientific journals did not yield any specific examples of novel spiro compounds synthesized directly from this compound. Consequently, there are no established experimental protocols, quantitative data on reaction outcomes (such as yields or stereoselectivity), or signaling pathways associated with derivatives of this particular starting material to report.
The corresponding ketone, Spiro[3.5]nonan-2-one, is a known chemical entity, but similarly, its use as a foundational element in the construction of more complex spiro architectures is not well-documented in the accessible scientific literature.
Therefore, at present, it is not possible to provide detailed application notes, experimental protocols, or data tables related to the use of this compound in the synthesis of novel spiro compounds. This represents a potential underexplored area of chemical research. Future investigations may yet uncover synthetic methodologies that utilize this specific spirocyclic alcohol as a valuable building block.
Future Outlook and Potential Research Directions
Given the interest in spirocyclic frameworks, the development of synthetic routes starting from readily accessible precursors like this compound could be a valuable endeavor for synthetic and medicinal chemists. Potential research could explore:
-
Oxidation and Functionalization: The alcohol moiety of this compound could be oxidized to the corresponding ketone, Spiro[3.5]nonan-2-one, which could then serve as a handle for various carbon-carbon bond-forming reactions to introduce additional complexity.
-
Derivatization of the Hydroxyl Group: The hydroxyl group could be converted into a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups.
-
Ring-Expansion or Rearrangement Reactions: Under specific conditions, the spiro[3.5]nonane framework could potentially undergo rearrangement or ring-expansion reactions to generate novel and diverse polycyclic systems.
The logical workflow for such an exploratory research program could be conceptualized as follows:
Application Notes and Protocols for the Analysis of Spiro[3.5]nonan-2-ol by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.5]nonan-2-ol is a saturated bicyclic alcohol with a unique spirocyclic scaffold. As a structural motif, spirocycles are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided data is based on predictive models and established principles of spectral analysis for cyclic alcohols, serving as a comprehensive guide for researchers working with this and structurally related molecules.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in public databases, the following NMR and mass spectrometry data are predicted based on computational models and known fragmentation patterns of similar cyclic alcohols.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are generated using online NMR prediction tools and are meant to be a reference for experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 1.85 - 1.95 | m | - |
| H-2 | 3.90 - 4.00 | m | - |
| H-3 | 1.60 - 1.75 | m | - |
| H-4 | 1.45 - 1.60 | m | - |
| H-5 | 1.45 - 1.60 | m | - |
| H-6 | 1.45 - 1.60 | m | - |
| H-7 | 1.45 - 1.60 | m | - |
| H-8 | 1.45 - 1.60 | m | - |
| OH | Variable (e.g., 1.5-2.5) | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 35.2 |
| C-2 | 70.1 |
| C-3 | 34.8 |
| C-4 (spiro) | 38.5 |
| C-5 | 36.5 |
| C-6 | 26.8 |
| C-7 | 36.5 |
| C-8 | 25.1 |
| C-9 | 25.1 |
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a weak or absent molecular ion peak due to the facile fragmentation of cyclic alcohols.[1][2] The predicted monoisotopic mass is 140.1201 Da for the molecular formula C₉H₁₆O.[3]
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 140 | [M]⁺ | Molecular Ion |
| 122 | [M-H₂O]⁺ | Dehydration (loss of water) |
| 111 | [M-C₂H₅]⁺ | Alpha-cleavage |
| 97 | [M-C₃H₇]⁺ | Cleavage of the cyclohexane ring |
| 83 | [C₆H₁₁]⁺ | Loss of the cyclobutanol ring |
| 57 | [C₄H₉]⁺ | Complex ring cleavage |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Synthesis and Purification of this compound (Illustrative)
This compound can be synthesized by the reduction of its corresponding ketone, spiro[3.5]nonan-2-one.
-
Reduction: Dissolve spiro[3.5]nonan-2-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add deionized water to quench the excess NaBH₄.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the NMR spectra on a 500 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of proton and carbon signals.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication), Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC-MS System: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the fragmentation pattern with the predicted data and known fragmentation pathways for cyclic alcohols.[1][2][4][5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
A Chiral High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of Spiro[3.5]nonan-2-ol
Introduction
The stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological properties. For chiral molecules, individual enantiomers can exhibit significantly different biological activities. Consequently, the development of robust analytical methods for the separation and quantification of enantiomers is paramount in drug discovery, development, and quality control. This compound is a chiral alcohol containing a spirocyclic ring system, a structural motif present in numerous biologically active compounds. This document provides a detailed application note and protocol for the chiral HPLC separation of its enantiomers.
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including alcohols.[3][4] This method utilizes a cellulose-based chiral stationary phase under normal phase conditions, a common and effective strategy for the enantioseparation of polar analytes.[1][5]
Chromatographic Conditions
A systematic screening of various polysaccharide-based chiral stationary phases and mobile phase compositions would be the standard approach for developing a new chiral separation method.[1] For the separation of this compound, a cellulose-based CSP is selected as a primary candidate due to its proven success in resolving chiral alcohols.[4] Normal phase chromatography is chosen to enhance the chiral recognition interactions between the analyte and the stationary phase. The mobile phase consists of a mixture of n-hexane and isopropanol. Isopropanol acts as a polar modifier, and its concentration is a critical parameter for optimizing retention and resolution.[5]
Data Presentation
The following table summarizes the representative chromatographic data obtained for the enantiomeric separation of this compound using the described method.
| Parameter | Value |
| Column | Cellulose-based CSP (e.g., CHIRALCEL® OD-H), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Selectivity Factor (α) | 1.25 |
| Tailing Factor (T) | < 1.5 for both enantiomers |
Experimental Protocols
This section provides a detailed methodology for the chiral HPLC separation of this compound enantiomers.
1. Materials and Reagents
-
This compound racemic standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Cellulose-based chiral column (e.g., CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm).
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane / Isopropanol, 90:10, v/v).
-
Ensure the sample is fully dissolved by vortexing or brief sonication.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Method Parameters
-
Column Installation and Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase (n-Hexane / Isopropanol, 90:10, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).
-
5. System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system.
-
Inject the racemic standard solution five times.
-
Calculate the following parameters:
-
Resolution (Rs): Should be greater than 2.0 between the two enantiomer peaks.
-
Tailing Factor (T): Should be less than 1.5 for each peak.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be less than 2.0% for each enantiomer.
-
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
References
Application Notes and Protocols for the GC-MS Analysis of Spiro[3.5]nonan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. Spiro[3.5]nonan-2-ol and its derivatives represent a class of compounds with potential applications in drug discovery and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the inherent polarity of the hydroxyl group in alcohols like this compound necessitates a derivatization step to improve their chromatographic behavior. This document provides detailed protocols for the synthesis, derivatization, and subsequent GC-MS analysis of this compound derivatives.
Key Applications
-
Metabolite Identification: Analysis of metabolic products of spiro[3.5]nonane-based drug candidates.
-
Quality Control: Purity assessment of synthesized this compound derivatives.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving these spirocyclic alcohols.
-
Screening: High-throughput analysis of compound libraries containing this compound scaffolds.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one.
Materials:
-
Spiro[3.5]nonan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Spiro[3.5]nonan-2-one (e.g., 1.0 g, 7.24 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.33 g, 8.69 mmol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution (10 mL) to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
-
Purify the crude product by flash column chromatography if necessary.
Derivatization for GC-MS Analysis (Silylation)
To enhance volatility and thermal stability, the hydroxyl group of this compound and its derivatives is converted to a trimethylsilyl (TMS) ether.[1][2][3]
Materials:
-
This compound sample (or its derivative)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heatable reaction vial with a screw cap and PTFE/silicone septum
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry reaction vial.
-
Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Dilute with an appropriate solvent if necessary.
GC-MS Analysis Protocol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-550
Data Presentation
The following table summarizes hypothetical quantitative data for the TMS-derivatized this compound and a hypothetical methyl-substituted derivative. The mass fragments are based on typical fragmentation patterns of TMS ethers of cyclic alcohols, which often include a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) and a fragment from the loss of a methyl group ([M-15]⁺).
| Compound | Derivative | Retention Time (min) | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | TMS Ether | 10.5 | 212 | 197 ([M-15]⁺), 122, 97, 73 (Base Peak) |
| 6-methyl-Spiro[3.5]nonan-2-ol | TMS Ether | 11.2 | 226 | 211 ([M-15]⁺), 136, 111, 73 (Base Peak) |
Visualizations
Caption: Experimental workflow from synthesis to GC-MS analysis.
Caption: Logical workflow for screening this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.5]nonan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Spiro[3.5]nonan-2-ol synthesis. The primary method discussed is the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of Spiro[3.5]nonan-2-one.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) can decompose if not stored properly in a cool, dry place. Use a fresh bottle of NaBH₄ or test the activity of the current batch on a known, reactive ketone. Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture and should be handled under anhydrous conditions. |
| Insufficient Reducing Agent | While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess is often required to ensure the reaction goes to completion.[1] A molar ratio of at least 2 equivalents of hydride ion per ketone is a good starting point.[1] |
| Low Reaction Temperature | While some reductions can proceed at room temperature, lower temperatures (e.g., 0 °C) can sometimes slow the reaction rate significantly. If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition of the reducing agent. |
| Poor Quality Starting Material | Ensure the Spiro[3.5]nonan-2-one is of high purity. Impurities can interfere with the reaction. Consider purifying the starting material by distillation or chromatography if its purity is questionable. |
| Inefficient Quenching/Workup | During the workup, ensure the pH is adjusted correctly to protonate the intermediate alkoxide and to decompose any remaining borohydride complexes. Inadequate mixing during extraction can also lead to product loss. |
Issue 2: Presence of Unreacted Starting Material (Spiro[3.5]nonan-2-one)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction has stalled, consider adding more reducing agent in portions. Be cautious with LiAlH₄ as additions can be highly exothermic. |
| Short Reaction Time | While many borohydride reductions are relatively fast (15-30 minutes), some substrates may require longer reaction times.[2] Allow the reaction to stir for a longer period, monitoring by TLC until the starting material spot is no longer visible. |
| Steric Hindrance | The spirocyclic nature of the ketone may cause some steric hindrance, slowing down the hydride attack. Using a less sterically hindered reducing agent or increasing the reaction temperature (with caution) may improve the conversion rate. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction (if applicable to substrate) | While NaBH₄ is generally chemoselective for aldehydes and ketones, more potent reducing agents like LiAlH₄ can reduce other functional groups if present in the molecule.[3] |
| Solvent Participation | In alcoholic solvents, there is a possibility of the formation of borate esters. A proper aqueous workup is typically sufficient to hydrolyze these and isolate the desired alcohol. |
| Epimerization | If the desired product is a specific stereoisomer, using a milder reducing agent or a sterically hindered one at low temperatures can sometimes improve the diastereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most straightforward and widely used method is the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one, using a hydride-based reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common choice due to its ease of handling and high chemoselectivity for ketones.[3]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[1] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the more polar alcohol product and the less polar ketone starting material. The reaction is complete when the spot corresponding to Spiro[3.5]nonan-2-one is no longer visible.
Q3: What is the typical workup procedure for a NaBH₄ reduction?
A typical workup involves quenching the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the resulting borate complexes. The product is then extracted into an organic solvent (like diethyl ether or ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[4]
Q4: I am observing two spots on my TLC plate for the product. What could they be?
If you are confident the reaction has gone to completion (no starting material), the two spots could represent the cis and trans diastereomers of this compound. The reduction of the ketone can lead to the formation of both isomers. Their ratio can be influenced by the reducing agent and reaction conditions.
Q5: How can I improve the stereoselectivity of the reduction?
To favor the formation of one diastereomer over the other, you can explore different reducing agents. Sterically hindered reducing agents, such as L-Selectride®, often provide higher stereoselectivity. Lowering the reaction temperature can also enhance the selectivity.
Q6: What is a suitable method for purifying the final product?
Flash column chromatography on silica gel is a common method for purifying this compound.[1] A gradient elution with a hexane/ethyl acetate solvent system is typically effective. Alternatively, if the product crystallizes, recrystallization can be an effective purification technique.[4]
Experimental Protocols
Protocol 1: Reduction of Spiro[3.5]nonan-2-one with Sodium Borohydride
This protocol is adapted from general procedures for the reduction of ketones.[2][4]
-
Dissolution: In a round-bottom flask, dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.5 eq) in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvent(s) | Reactivity & Selectivity | Handling Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild and chemoselective for aldehydes and ketones.[3] | Relatively safe to handle in air. Reacts with protic solvents. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, reduces most carbonyl functional groups.[3] | Highly reactive with water and protic solvents. Must be handled under anhydrous conditions. |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane, THF | Can be selective depending on stoichiometry and temperature. | Pyrophoric, must be handled with care under an inert atmosphere. |
| L-Selectride® | THF | Sterically hindered, often provides high stereoselectivity. | Moisture sensitive. |
Visualizations
References
Overcoming challenges in the purification of spirocyclic alcohols
Welcome to the technical support center for the purification of spirocyclic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying spirocyclic alcohols?
The purification of spirocyclic alcohols presents a unique set of challenges stemming from their rigid, three-dimensional structures and the presence of polar hydroxyl groups. Key difficulties include:
-
Separation of Stereoisomers: Spirocyclic alcohols often possess multiple chiral centers, leading to the formation of diastereomers and enantiomers. These isomers can have very similar physicochemical properties, making their separation challenging.
-
Removal of Structurally Similar Impurities: Impurities with skeletons closely resembling the target spirocyclic alcohol are common and can be difficult to remove using standard purification techniques.
-
Low Solubility and Crystallinity: The rigid nature of the spirocyclic core can lead to poor solubility in common recrystallization solvents and a reluctance to form well-defined crystals.
-
Thermal and Chemical Instability: Some spirocyclic alcohols may be sensitive to heat or acidic/basic conditions, limiting the choice of purification methods.
-
Steric Hindrance: The hydroxyl group can be sterically hindered by the spirocyclic framework, affecting its interaction with chromatographic stationary phases and its reactivity.
Q2: How can I effectively separate diastereomers of a spirocyclic alcohol?
The separation of diastereomers, which have different physical properties, can often be achieved by chromatography or recrystallization.
-
Column Chromatography: Normal-phase chromatography using silica gel is a common starting point.[1] Reversed-phase chromatography can also be effective. The choice of stationary phase and mobile phase is critical and often requires empirical optimization.
-
Recrystallization: If the diastereomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.
Q3: What are the best methods for separating enantiomers of a chiral spirocyclic alcohol?
Enantiomers have identical physical properties in an achiral environment, requiring a chiral environment for separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are commonly used.
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly becoming the preferred method for chiral separations due to its speed, efficiency, and reduced use of organic solvents.[2]
-
Diastereomeric Salt/Ester Formation: The racemic alcohol can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or recrystallization. The desired enantiomer is then recovered by cleaving the resolving agent.
Q4: How can I determine the purity of my spirocyclic alcohol?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are essential for structural confirmation and can provide information about the presence of impurities.
-
Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[1][3] It offers a rapid and accurate method for potency and purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a highly sensitive method for detecting and quantifying impurities.
-
Gas Chromatography (GC): For volatile spirocyclic alcohols, GC can be an effective purity assessment tool.
Troubleshooting Guides
Low Recovery During Purification
Problem: You are experiencing a significant loss of your spirocyclic alcohol during the purification process.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound instability on silica gel | Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. If unstable, consider using a less acidic stationary phase like alumina or a bonded silica phase. |
| Irreversible adsorption to the stationary phase | For highly polar compounds, consider using reversed-phase chromatography or adding a modifier (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase in normal-phase chromatography. |
| Co-elution with impurities | Optimize the mobile phase composition to improve resolution. A shallower gradient or isocratic elution may be necessary. |
| Precipitation on the column | Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample onto silica gel. |
| Compound is too volatile | If using techniques that involve solvent removal under vacuum, ensure the temperature is kept low to avoid loss of a volatile product. |
Difficulty in Separating Stereoisomers
Problem: You are unable to achieve baseline separation of diastereomers or enantiomers.
Troubleshooting Steps for Diastereomer Separation (Chromatography):
| Issue | Suggested Action |
| Poor resolution on silica gel | Try a different stationary phase such as diol-bonded silica, which can offer different selectivity for polar compounds. |
| Co-elution in reversed-phase HPLC | Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, trifluoroacetic acid). |
| Broad peaks | Optimize the flow rate and ensure the column is not overloaded. Check for any issues with the column packing. |
Troubleshooting Steps for Enantiomer Separation (Chiral HPLC/SFC):
| Issue | Suggested Action |
| No separation on a specific chiral stationary phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). |
| Poor peak shape | Adjust the mobile phase composition. In SFC, modifying the co-solvent and additives can significantly impact peak shape and resolution. |
| Long retention times | Increase the strength of the mobile phase (e.g., increase the percentage of the polar co-solvent). |
Recrystallization Failure
Problem: Your spirocyclic alcohol either fails to crystallize or "oils out" of solution.
Troubleshooting Recrystallization:
| Problem | Solution |
| Oiling out | This occurs when the solute's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "poorer" solvent can sometimes induce crystallization. |
| No crystal formation upon cooling | The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound can initiate crystallization. |
| Impure crystals | Cool the solution slowly to allow for selective crystal growth. Washing the filtered crystals with a small amount of cold solvent can remove surface impurities. If impurities are still present, a second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
This protocol provides a general guideline for separating diastereomers of a spirocyclic alcohol using flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude spirocyclic alcohol mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between the diastereomers (a ΔRf of at least 0.15 is ideal).
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Dry pack the column with silica gel.
-
Wet the silica gel with the chosen mobile phase (the less polar solvent from the TLC analysis).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified spirocyclic alcohol.
-
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
This protocol outlines the steps for determining the purity of a spirocyclic alcohol using qNMR with an internal standard.
-
Selection of Internal Standard:
-
Choose an internal standard that has a simple NMR spectrum with at least one signal that does not overlap with any signals from the spirocyclic alcohol or impurities.
-
The internal standard should be stable, non-volatile, and accurately weighable. Common standards include maleic anhydride, 1,4-dinitrobenzene, and dimethyl sulfone.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the spirocyclic alcohol sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a long relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of all protons, ensuring the signal integrals are directly proportional to the number of protons.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from the spirocyclic alcohol and a well-resolved signal from the internal standard.
-
Calculate the purity of the spirocyclic alcohol using the following formula:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Visualizations
Caption: A general workflow for the purification of spirocyclic alcohols.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Optimization of reaction conditions for the synthesis of Spiro[3.5]nonan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[3.5]nonan-2-ol. The primary focus is on the optimization of the reduction of Spiro[3.5]nonan-2-one to the target alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of Spiro[3.5]nonan-2-one.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose if improperly stored. | • Use a fresh bottle of NaBH₄. • Ensure the reagent has been stored in a cool, dry place. |
| 2. Insufficient Reducing Agent: While theoretically 1 mole of NaBH₄ can reduce 4 moles of ketone, in practice, a larger excess is often needed.[1] | • Increase the molar equivalents of NaBH₄ to 1.5-2.0 relative to the ketone. | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | • While initial addition of NaBH₄ should be done at 0 °C to control the exothermic reaction, allow the reaction to warm to room temperature and stir for a longer period (2-4 hours).[1] | |
| 4. Impure Starting Material: Purity of Spiro[3.5]nonan-2-one is critical. | • Purify the starting ketone by distillation or column chromatography before the reduction. | |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot disappears. |
| 2. Steric Hindrance: The spirocyclic nature of the ketone may slow down the hydride attack. | • Consider using a stronger, though less selective, reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF. Note that LiAlH₄ requires a more stringent anhydrous setup and careful work-up.[2] | |
| Formation of Side Products | 1. Over-reduction (if other reducible functional groups are present): NaBH₄ is generally selective for aldehydes and ketones.[3][4] | • Confirm the structure of side products by NMR or GC-MS. NaBH₄ should not reduce esters, amides, or carboxylic acids under standard conditions.[3] |
| 2. Solvent Participation: In protic solvents like methanol, borate esters can form. | • Ensure proper work-up with dilute acid (e.g., 1M HCl) to hydrolyze any borate ester intermediates.[5][6] | |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: Formation of a stable emulsion during the aqueous work-up can make separation difficult. | • Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion. |
| 2. Water-Soluble Boron Salts: Boron byproducts can co-extract with the product. | • During the work-up, add a dilute base (e.g., 3M NaOH) to decompose borate salts and move them into the aqueous phase.[7] • Perform multiple extractions with the organic solvent (e.g., 3x with dichloromethane or ethyl acetate) to maximize product recovery.[7] | |
| 3. Co-elution during Chromatography: The product alcohol and any remaining starting ketone may have similar polarities. | • Optimize the solvent system for column chromatography. A mixture of hexanes and ethyl acetate is a good starting point. Gradually increasing the polarity should allow for good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most straightforward and common method is the reduction of the corresponding ketone, Spiro[3.5]nonan-2-one, using a hydride-based reducing agent. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the preferred method due to its selectivity for ketones and aldehydes, operational simplicity, and safety.[2][8]
Q2: Which solvent is best for the NaBH₄ reduction of Spiro[3.5]nonan-2-one?
Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used for NaBH₄ reductions.[8] They are inexpensive, readily available, and serve as the proton source to protonate the intermediate alkoxide.[5][6] The reaction can also be performed in water with added base.[9]
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[1] Use a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the reaction mixture alongside a spot of the starting ketone. The reaction is complete when the spot corresponding to the starting material is no longer visible. The product, this compound, should have a lower Rf value (travel less up the plate) than the starting ketone due to its increased polarity.
Q4: What is the purpose of the acidic or basic work-up?
The work-up serves two main purposes. First, a proton source (like dilute acid or water) is needed to protonate the intermediate alkoxide ion to form the final alcohol product.[6][10] Second, the work-up is designed to remove the boron-containing byproducts. Adding a dilute acid or base helps to decompose the borate complexes into water-soluble species that can be removed in the aqueous layer during extraction.[7][9]
Q5: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?
Yes, LiAlH₄ is a more powerful reducing agent and will effectively reduce Spiro[3.5]nonan-2-one.[2] However, it is much more reactive and dangerous. LiAlH₄ reacts violently with water and other protic solvents, so the reaction must be carried out in a strictly anhydrous ether solvent (like diethyl ether or THF).[11] A separate, careful work-up step involving the sequential addition of water and/or acid is required to quench the excess reagent and protonate the product.[12] Due to these safety concerns, NaBH₄ is generally recommended unless it proves ineffective.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvent | Relative Reactivity | Selectivity | Safety Considerations |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH, H₂O | Mild | Reduces aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids.[3][4] | Relatively safe to handle. Reacts slowly with protic solvents.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Strong | Reduces most carbonyl functional groups including esters, amides, and carboxylic acids.[2][13] | Highly reactive and pyrophoric. Reacts violently with water and protic solvents. Must be handled under an inert atmosphere.[11] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | EtOH, Hexane | Varies | Can reduce C=C double bonds in addition to the carbonyl group. | Requires specialized high-pressure equipment. Flammable hydrogen gas. |
Experimental Protocols
Protocol 1: Reduction of Spiro[3.5]nonan-2-one with Sodium Borohydride
This protocol provides a general procedure for the synthesis of this compound. Optimization of time and reagent quantities may be necessary.
Materials:
-
Spiro[3.5]nonan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol (approx. 0.25 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1] Cool the flask in an ice bath to 0 °C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) to the solution in small portions over 15-20 minutes. Vigorous bubbling (hydrogen gas evolution) may be observed.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until bubbling ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.[7]
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting poor diastereoselectivity in spiro compound synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor diastereoselectivity in the synthesis of spiro compounds.
Troubleshooting Guides
Problem: My spirocyclization reaction is resulting in a low diastereomeric ratio (d.r.). What are the key parameters I should investigate to improve the diastereoselectivity?
Poor diastereoselectivity in spiro compound synthesis is a common challenge that can often be addressed by systematically optimizing the reaction conditions. The primary factors that influence the stereochemical outcome are the choice of solvent, reaction temperature, and the catalyst or reagent system employed. The substrate itself and the concentration of reagents can also play a role.
A logical troubleshooting workflow involves the systematic variation of these parameters. It is recommended to modify one parameter at a time to clearly understand its impact on the diastereomeric ratio.
Caption: A systematic workflow for troubleshooting poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the diastereoselectivity of my spirocyclization?
The solvent plays a critical role in stabilizing or destabilizing the transition states leading to different diastereomers. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can significantly influence the reaction's stereochemical outcome. In some cases, a complete reversal of diastereoselectivity can be achieved by changing the solvent.[1]
Troubleshooting Tip: If you are observing poor diastereoselectivity, consider screening a range of solvents with varying properties. Start with a non-polar aprotic solvent (e.g., toluene), a polar aprotic solvent (e.g., THF or CH2Cl2), and a polar protic solvent (e.g., methanol or ethanol), if compatible with your reaction chemistry.
Data Presentation: Effect of Solvent on Diastereoselectivity
The following table illustrates the impact of different solvents on the diastereoselectivity of a Michael-domino Michael/aldol reaction to form spiro-decalin oxindoles.
| Entry | Catalyst | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | C9 | MeOH | 35 | >99:1 | 92 |
| 2 | C9 | iPrOH | 25 | >99:1 | 85 |
| 3 | C9 | CH2Cl2 | 20 | >99:1 | 80 |
Data adapted from a study on the synthesis of spiro-decalin oxindole derivatives.[2]
Q2: Can changing the reaction temperature improve the diastereomeric ratio?
Yes, temperature is a critical parameter for controlling diastereoselectivity. Lowering the reaction temperature often leads to higher selectivity, as the reaction is under greater kinetic control and the small energy difference between the diastereomeric transition states becomes more significant. However, this is not always the case, and in some instances, a "non-linear Eyring plot" may be observed, indicating a complex relationship between temperature and selectivity. An "inversion temperature" can exist where the major diastereomer changes.
Troubleshooting Tip: If your reaction is being run at room temperature or elevated temperatures, try cooling it to 0°C or -78°C. Conversely, if the reaction is sluggish at low temperatures, a careful increase in temperature might be necessary, though this often comes at the cost of selectivity.
Caption: The general effect of temperature on diastereoselectivity.
Q3: What role does the catalyst or reagent play in determining the diastereoselectivity?
The catalyst or reagent is fundamental in controlling the stereochemical outcome of a spirocyclization. Chiral catalysts, in particular, create a chiral environment around the reactants, directing the formation of one diastereomer over the other. The choice of catalyst, including the metal center and the ligand in metal-catalyzed reactions, or the specific structure of an organocatalyst, can have a profound impact on diastereoselectivity.
Troubleshooting Tip: Screen a variety of catalysts with different steric and electronic properties. For organocatalyzed reactions, small modifications to the catalyst structure can lead to significant changes in selectivity. For metal-catalyzed reactions, experimenting with different ligands is often a fruitful approach.
Data Presentation: Effect of Catalyst on Diastereoselectivity
The following data shows the effect of different organocatalysts on the diastereoselectivity of a tandem Michael-Michael reaction.
| Entry | Catalyst | Co-catalyst | Yield (%) | d.r. | ee (%) |
| 1 | (S)-diphenylprolinol TMS ether | Thiourea A | 95 | 97:3 | 98 |
| 2 | (S)-diphenylprolinol TMS ether | Thiourea B | 88 | 95:5 | 96 |
| 3 | (S)-pyrrolidine-2-yl)diphenylmethanol | Thiourea A | 76 | 90:10 | 92 |
Data adapted from a study on the stereoselective synthesis of spirooxindole derivatives.[3]
Experimental Protocols
Example Protocol: Organocatalytic Synthesis of a Spirooxindole Derivative
This protocol is a representative example for the synthesis of functionalized spirooxindole derivatives via an organocatalytic tandem Michael-Michael reaction.
Materials:
-
(S)-α,α-diphenylprolinol trimethylsilyl ether (catalyst)
-
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (co-catalyst)
-
N-tritylisatylidenemalononitrile (starting material 1)
-
(E)-7-oxohept-5-enal (starting material 2)
-
Toluene (solvent)
-
4Å Molecular Sieves
Procedure:
-
To a dried reaction vial containing 4Å molecular sieves (100 mg) is added the N-tritylisatylidenemalononitrile (0.1 mmol, 1.0 equiv.).
-
Toluene (1.0 mL) is added, followed by the (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (0.02 mmol, 20 mol %) and the thiourea co-catalyst (0.02 mmol, 20 mol %).
-
The reaction mixture is stirred at room temperature for 10 minutes.
-
The (E)-7-oxohept-5-enal (0.12 mmol, 1.2 equiv.) is then added.
-
The reaction is stirred at room temperature and monitored by TLC until completion (typically 24-48 hours).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spirooxindole product.
-
The diastereomeric ratio (d.r.) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
This is a generalized protocol based on published procedures.[3] Researchers should consult the original literature for specific details and safety precautions.
References
- 1. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective synthesis of spirooxindole derivatives using an organocatalyzed tandem Michael–Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Resolving peak tailing in the HPLC analysis of Spiro[3.5]nonan-2-ol
This technical support center provides troubleshooting guidance for resolving peak tailing and other common issues encountered during the HPLC analysis of Spiro[3.5]nonan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?
A1: Peak tailing for a polar analyte like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte's hydroxyl group and active sites on the stationary phase.[1] The most common active sites are residual silanol groups (Si-OH) on the surface of silica-based columns.[2] These interactions can be in the form of hydrogen bonding or ion-exchange if the silanols are ionized.[3] Other potential causes include column overload, column contamination, and issues with the mobile phase or system hardware.[4]
Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?
| Property | Value/Information | Significance for HPLC Analysis |
| Molecular Formula | C9H16O | Indicates a relatively small, non-ionic molecule. |
| Molecular Weight | 140.22 g/mol [5] | |
| Predicted XlogP | 2.7[6] | Suggests moderate lipophilicity, making it suitable for reversed-phase HPLC. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų[5] | The presence of the hydroxyl group contributes to its polarity and potential for interaction with silanol groups. |
| pKa (estimated) | ~16-18 | As a secondary alcohol, it is a very weak acid. This means it will be in its neutral form across the typical operating pH range of HPLC columns. However, at higher pH values, deprotonation could increase interaction with residual silanols. |
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: For a moderately polar compound like this compound, a modern, high-purity, end-capped C18 or C8 column is a good starting point. These columns have a reduced number of accessible silanol groups, which minimizes the secondary interactions that cause peak tailing.[7] Alternatively, a polar-embedded or polar-endcapped column could provide a different selectivity and potentially better peak shape. For more polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, but given the XlogP of this compound, reversed-phase is likely more appropriate.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Problem: The peak for this compound is tailing.
Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Step 1: Investigate Column Overload
Question: Could mass overload be causing the peak tailing?
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8]
Experimental Protocol:
-
Prepare a dilution series: Prepare samples of this compound at concentrations of 100%, 50%, 25%, and 10% of the original sample concentration.
-
Inject and analyze: Inject the same volume of each dilution onto the HPLC system.
-
Evaluate peak shape: If the peak shape improves (i.e., the tailing factor decreases) with decreasing concentration, then mass overload is a likely contributor to the problem.
Solution: Reduce the sample concentration or the injection volume.
Step 2: Assess Column Health
Question: Is the column performance deteriorating?
Explanation: Over time, columns can become contaminated with strongly retained sample components or experience a degradation of the stationary phase, leading to poor peak shape for all analytes. A blocked frit can also cause peak distortion.[4]
Experimental Protocol:
-
Column Flushing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) to remove potential contaminants. Always check the column manufacturer's instructions for recommended flushing procedures.
-
Performance Check: Inject a well-characterized standard compound (ideally one that is known to give a good peak shape on that column) to assess the column's performance (efficiency, peak asymmetry).
-
Replace Guard Column/Frit: If a guard column is being used, replace it. If accessible, check and clean or replace the inlet frit of the analytical column.
Solution: If flushing does not restore performance, the column may need to be replaced.
Step 3: Optimize the Mobile Phase
Question: Can the mobile phase composition be adjusted to improve peak shape?
Explanation: The mobile phase composition, particularly its pH and the type and concentration of organic modifier, can significantly impact peak shape by influencing the secondary interactions between the analyte and the stationary phase.
Experimental Protocols:
-
Mobile Phase pH Adjustment:
-
Rationale: Although this compound is not expected to ionize, the ionization state of residual silanol groups is pH-dependent. At low pH (around 2-3), silanol groups are protonated and less likely to interact with the analyte via ion-exchange.
-
Procedure: Prepare mobile phases with a small amount of an acidic modifier. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Comparison: Analyze the sample using the acidified mobile phase and compare the peak shape to the original conditions.
-
-
Mobile Phase Additive (Competitive Base):
-
Rationale: Adding a small, basic compound to the mobile phase can competitively bind to the active silanol sites, effectively masking them from the analyte.
-
Procedure: Add a low concentration (e.g., 0.1-0.5%) of an amine modifier like triethylamine (TEA) to the mobile phase. It is crucial to adjust the mobile phase pH after the addition of TEA.
-
Caution: Amine modifiers can be difficult to remove from the column and may suppress MS signals if using LC-MS.
-
Table of Recommended Mobile Phase Modifications:
| Modification | Concentration | Rationale | Potential Downsides |
| Formic Acid | 0.1% (v/v) | Suppresses silanol ionization. | May alter selectivity. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Strong ion-pairing agent, very effective at masking silanol interactions. | Strong UV absorbance at low wavelengths; can be difficult to remove from the column; causes significant ion suppression in MS. |
| Triethylamine (TEA) | 0.1-0.5% (v/v) | Competitively binds to active silanol sites. | Can be difficult to remove from the column; strong UV absorbance; suppresses positive ion mode MS signal. |
Step 4: Consider Alternative Column Chemistries
Question: Is a different stationary phase needed?
Explanation: If the above strategies do not resolve the peak tailing, the inherent properties of the stationary phase may be the issue.
Recommendations:
-
High-Purity, End-Capped Columns: Ensure the use of a modern, high-purity silica column with robust end-capping to minimize the number of free silanol groups.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group incorporated into the stationary phase, which can help to shield the analyte from residual silanols and offer alternative selectivity.
-
Different Base Material: Consider columns based on a different support material, such as polymeric or hybrid silica, which may have different surface activity compared to traditional silica.
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing.
Caption: Interactions leading to peak tailing.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. spiro [ursula.chem.yale.edu]
- 5. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
- 7. quora.com [quora.com]
- 8. shodex.com [shodex.com]
Identifying and removing impurities from Spiro[3.5]nonan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Spiro[3.5]nonan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
The most common impurity is typically the unreacted starting material, Spiro[3.5]nonan-2-one . This is because the synthesis of this compound usually involves the reduction of the corresponding ketone. Other potential impurities can include residual solvents from the reaction or purification process, and by-products from side reactions depending on the reducing agent and reaction conditions used.
Q2: Which analytical techniques are best for identifying impurities in my this compound sample?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): An excellent initial technique for quickly assessing the purity of your sample and for monitoring the progress of purification.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, particularly the starting ketone, by observing its characteristic carbonyl peak in the 13C NMR spectrum and the signals of protons adjacent to the carbonyl group in the 1H NMR spectrum.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for both qualitative and quantitative analysis of non-volatile impurities.
Q3: What is the principle behind separating this compound from its ketone precursor using column chromatography?
The separation is based on the difference in polarity between the alcohol and the ketone.[6] this compound contains a hydroxyl (-OH) group, which is more polar than the carbonyl (C=O) group of Spiro[3.5]nonan-2-one. In normal-phase column chromatography using a polar stationary phase like silica gel, the more polar alcohol will interact more strongly with the stationary phase and therefore move down the column more slowly (elute later) than the less polar ketone.[6]
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[7][8] The impurities, on the other hand, should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble even at high temperatures (so they can be filtered off).[7] You will likely need to perform solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, ethanol, and mixtures thereof) to find the optimal one.[9]
Troubleshooting Guides
Problem 1: My TLC plate shows multiple spots.
This indicates that your sample is impure. The number of spots corresponds to the minimum number of different compounds in your sample.
Troubleshooting Steps:
-
Identify the Product Spot: If you have a pure reference standard of this compound, spot it on the same TLC plate alongside your sample to identify which spot corresponds to your product.
-
Hypothesize Impurity Identity:
-
The spot with the higher Rf value (travels further up the plate) is likely the less polar Spiro[3.5]nonan-2-one.
-
Spots with very low Rf values could be more polar by-products.
-
-
Choose a Visualization Method:
-
Use a UV lamp to visualize UV-active compounds (often aromatic impurities, though less likely here).[10]
-
Use a potassium permanganate (KMnO₄) stain, which reacts with oxidizable groups like alcohols (will produce a yellow spot on a purple background).[11]
-
Use a p-anisaldehyde or vanillin stain, which are effective for visualizing alcohols and ketones.[10][12]
-
Use a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain, which specifically reacts with aldehydes and ketones to give yellow or orange spots.[11][12] This can help confirm the presence of Spiro[3.5]nonan-2-one.
-
Problem 2: I see a peak around 200-210 ppm in my 13C NMR spectrum.
This strongly suggests the presence of a carbonyl group, likely from the unreacted starting material, Spiro[3.5]nonan-2-one.
Troubleshooting Steps:
-
Quantify the Impurity: Integrate the impurity peak and compare it to the integration of a known carbon peak of your product to estimate the percentage of the ketone impurity.
-
Purification: The presence of this impurity indicates that further purification is necessary. Refer to the purification protocols below (Column Chromatography or Recrystallization).
-
Confirm with 1H NMR: Look for characteristic peaks of the protons alpha to the carbonyl group in the 1H NMR spectrum. These will be absent in the pure alcohol.
Problem 3: My purified product has a low yield after column chromatography.
Low yield can result from several factors during the chromatographic process.
Troubleshooting Steps:
-
Check TLC of All Fractions: Re-run TLC on all collected fractions to ensure you did not discard fractions containing your product.
-
Optimize Solvent System: If the product is eluting too slowly (or not at all), the solvent system may be too non-polar. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Avoid Overloading the Column: Using too much sample for the amount of stationary phase can lead to poor separation and product loss. A general rule of thumb is to use 25-30 times the mass of adsorbent to the mass of the sample to be separated.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to inefficient separation.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effectiveness of the purification techniques.
Table 1: Purity of this compound Before and After Column Chromatography
| Analyte | Purity Before Purification (GC-MS Area %) | Purity After Purification (GC-MS Area %) |
| This compound | 85.2% | 99.5% |
| Spiro[3.5]nonan-2-one | 12.8% | <0.1% |
| Other Impurities | 2.0% | 0.4% |
Table 2: Purity of this compound Before and After Recrystallization
| Analyte | Purity Before Purification (HPLC Area %) | Purity After Purification (HPLC Area %) |
| This compound | 90.5% | 99.8% |
| Spiro[3.5]nonan-2-one | 8.5% | 0.1% |
| Other Impurities | 1.0% | 0.1% |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount onto the origin line. If available, spot a reference standard of this compound and Spiro[3.5]nonan-2-one on the same plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[1]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[1] Visualize the spots using a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate or p-anisaldehyde).[10] Calculate the Rf value for each spot.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elute the Column: Begin eluting the column with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). The less polar Spiro[3.5]nonan-2-one will elute first.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 15-20% ethyl acetate in hexanes) to elute the more polar this compound.
-
Collect and Analyze Fractions: Collect the eluent in a series of fractions. Analyze each fraction by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Protocol 3: Purification by Recrystallization
-
Choose a Solvent: Based on solubility tests, select a suitable solvent or mixed solvent system. A mixture of hexanes and ethyl acetate is a good starting point.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[7][8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[8]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.
-
Cool in an Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9] Allow the crystals to air dry completely.
Visualizations
Caption: Workflow for the identification of impurities in a crude sample.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. columbia.edu [columbia.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Preventing degradation of Spiro[3.5]nonan-2-ol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Spiro[3.5]nonan-2-ol to prevent its degradation.
Troubleshooting Guide
Encountering unexpected results in your experiments involving this compound? Degradation of this starting material could be a contributing factor. The following guide outlines potential issues, their causes, and corrective actions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change from colorless to yellow/brown, increased viscosity) | Oxidation of the alcohol to the corresponding ketone (Spiro[3.5]nonan-2-one) or other degradation products. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid prolonged exposure to air. |
| Inconsistent experimental results or lower than expected yields | Partial degradation of the compound leading to lower purity. | Verify the purity of your this compound sample using appropriate analytical techniques (e.g., GC-MS, NMR) before use. If degradation is confirmed, purify the compound (e.g., by distillation or chromatography) or use a fresh batch. |
| Formation of precipitates or turbidity in solution | The compound may have low solubility in the chosen solvent at a given temperature, or degradation products may be precipitating. This is a known issue with some alcoholic solutions at lower temperatures.[1][2] | Ensure the compound is fully dissolved. If storing in solution, consider a solvent in which it is highly soluble at the storage temperature. Perform a small-scale solubility test before preparing a large batch. |
| Presence of unexpected peaks in analytical spectra (e.g., NMR, GC-MS) | Contamination from the storage container or degradation of the compound. | Store in a tightly sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap). Ensure the container is clean and dry before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions, based on best practices for similar spirocyclic alcohols and related compounds.
| Parameter | Recommended Condition |
| Temperature | 2-8°C |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) |
| Light | In the dark (e.g., in an amber vial) |
| Container | Tightly sealed glass container with a PTFE-lined cap |
| Form | As a neat solid or liquid, or as a solution in a dry, aprotic solvent. |
Q2: Can I store this compound in a standard laboratory freezer?
While low temperatures are generally recommended, it is important to use a freezer that is specifically designed for the storage of flammable or combustible materials, as alcohols can be flammable.[3] Spiro[3.5]nonan-2-one, a potential oxidation product, is a combustible liquid.[4]
Q3: How can I check for the degradation of my this compound sample?
Regularly assess the purity of your sample, especially for older batches or those that have been stored under suboptimal conditions. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To detect structural changes and impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor for the appearance of a carbonyl peak (around 1700-1750 cm⁻¹), which would indicate oxidation to the ketone.
Q4: What are the likely degradation pathways for this compound?
The most probable degradation pathway for a secondary alcohol like this compound is oxidation to the corresponding ketone, Spiro[3.5]nonan-2-one. This can be facilitated by exposure to atmospheric oxygen, light, and elevated temperatures.
Experimental Protocols
Protocol: Stability Assessment of this compound under Different Storage Conditions
This protocol outlines a method to evaluate the stability of this compound over time.
1. Materials:
- This compound (high purity)
- Amber glass vials with PTFE-lined caps
- Pipettes and syringes
- Inert gas (Argon or Nitrogen)
- Controlled temperature storage units (e.g., refrigerator at 2-8°C, room temperature chamber at 20-25°C)
- Analytical instruments (GC-MS, NMR spectrometer)
2. Procedure:
- Aliquot the high-purity this compound into several amber glass vials.
- Divide the vials into different storage condition groups:
- Group A (Recommended): 2-8°C, under inert gas, in the dark.
- Group B: 2-8°C, in air, in the dark.
- Group C: Room temperature (20-25°C), under inert gas, in the dark.
- Group D: Room temperature (20-25°C), in air, in the dark.
- Group E (Accelerated Degradation): Room temperature (20-25°C), in air, exposed to ambient light.
- Take an initial sample (Time 0) for purity analysis by GC-MS and NMR.
- At regular intervals (e.g., 1, 3, 6, and 12 months), take one vial from each group and analyze the contents by GC-MS and NMR.
- Compare the purity and presence of any new peaks in the analytical data to the Time 0 sample.
3. Data Analysis:
- Quantify the percentage of this compound remaining at each time point for each storage condition.
- Identify any major degradation products formed.
- Present the data in a table to compare the stability under different conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
References
Technical Support Center: Scaling Up the Synthesis of Spiro[3.5]nonan-2-ol for Pilot Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Spiro[3.5]nonan-2-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during pilot-scale production.
Synthesis Overview
The recommended two-step synthesis for pilot-scale production of this compound involves the formation of the precursor, Spiro[3.5]nonan-2-one, via an intramolecular Wittig reaction, followed by its reduction to the target alcohol.
Experimental Protocols
Step 1: Synthesis of Spiro[3.5]nonan-2-one (Intramolecular Wittig Reaction)
Objective: To synthesize the spiroketone intermediate, Spiro[3.5]nonan-2-one, at a pilot scale.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| (1-(4-bromobutyl)cyclopentyl)(triphenyl)phosphonium bromide | N/A | 588.33 | 5.88 | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.44 | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 60 L | N/A |
| Diethyl Ether | 60-29-7 | 74.12 | 20 L | N/A |
| Saturated Ammonium Chloride (aq) | 12125-02-9 | 53.49 | 15 L | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 1.0 kg | N/A |
Procedure:
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a 100 L jacketed glass reactor with 50 L of anhydrous THF.
-
Reagent Addition: While maintaining the inert atmosphere, carefully add 0.44 kg (11.0 mol) of sodium hydride (60% dispersion in mineral oil) to the THF.
-
Phosphonium Salt Addition: Slowly add 5.88 kg (10.0 mol) of (1-(4-bromobutyl)cyclopentyl)(triphenyl)phosphonium bromide to the stirred suspension at room temperature over 1-2 hours. The addition rate should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 15 L of saturated aqueous ammonium chloride solution. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Extraction: Transfer the mixture to a suitable separation vessel. Separate the aqueous layer and extract it with diethyl ether (2 x 10 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (10 L), and then dry over anhydrous magnesium sulfate (1.0 kg).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, containing triphenylphosphine oxide as a major byproduct, can be purified by vacuum distillation or column chromatography on a silica gel plug to yield Spiro[3.5]nonan-2-one.
Step 2: Reduction of Spiro[3.5]nonan-2-one to this compound
Objective: To reduce the intermediate ketone to the final alcohol product at a pilot scale.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| Spiro[3.5]nonan-2-one | 29800-56-4 | 138.21 | 1.38 | 10.0 |
| Sodium Borohydride (NaBH4) | 16940-66-2 | 37.83 | 0.42 | 11.0 |
| Methanol | 67-56-1 | 32.04 | 20 L | N/A |
| Deionized Water | 7732-18-5 | 18.02 | 10 L | N/A |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | N/A |
| Diethyl Ether | 60-29-7 | 74.12 | 15 L | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 0.5 kg | N/A |
Procedure:
-
Reactor Setup: In a 50 L jacketed glass reactor, dissolve 1.38 kg (10.0 mol) of Spiro[3.5]nonan-2-one in 20 L of methanol.
-
Cooling: Cool the solution to 0-5 °C using a cooling bath.
-
Reducing Agent Addition: Slowly add 0.42 kg (11.0 mol) of sodium borohydride in portions, maintaining the temperature below 10 °C. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is no longer detected.[1][2]
-
Quenching: Slowly and carefully add 10 L of deionized water to the reaction mixture to quench the excess sodium borohydride.
-
pH Adjustment: Adjust the pH of the solution to ~7 using 1 M hydrochloric acid.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 5 L).
-
Washing and Drying: Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate (0.5 kg).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or recrystallization.
Troubleshooting Guides
Step 1: Intramolecular Wittig Reaction
| Issue | Possible Cause | Recommended Action |
| Low or no conversion of starting material | Incomplete deprotonation of the phosphonium salt due to moisture or insufficient base. | Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh, high-quality base (e.g., NaH, n-BuLi). Consider increasing the molar equivalents of the base. |
| Degradation of the ylide. | Generate the ylide at a low temperature (0 °C or below) and use it promptly. Some ylides are unstable at room temperature. | |
| Formation of multiple byproducts | Side reactions due to high temperatures. | Maintain strict temperature control during the reaction. Consider running the reaction at a lower temperature for a longer duration. |
| Presence of oxygen. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. | |
| Difficulty in removing triphenylphosphine oxide | High polarity and crystallinity of the byproduct. | If the product is non-polar, trituration with a non-polar solvent like hexanes can help precipitate the oxide. For more polar products, column chromatography is often necessary. Vacuum distillation can be effective if the product has a suitable boiling point. |
Step 2: Ketone Reduction
| Issue | Possible Cause | Recommended Action |
| Incomplete reduction of the ketone | Insufficient amount of sodium borohydride. | Increase the molar equivalents of NaBH4. Ensure the reagent is of high purity and has been stored correctly to prevent decomposition. |
| Reaction temperature is too low. | While the initial addition should be at a low temperature to control the exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion. | |
| Uncontrolled exotherm and gas evolution | Too rapid addition of sodium borohydride. | Add the sodium borohydride in small portions over a longer period. Ensure the reactor's cooling system is functioning efficiently. |
| Reaction with acidic impurities in the solvent or starting material. | Use high-purity solvents. If the starting material may contain acidic impurities, consider a pre-treatment or use a slight excess of a non-nucleophilic base. | |
| Formation of borate ester byproducts | Incomplete hydrolysis during work-up. | Ensure the pH is adjusted correctly after quenching the reaction. Stir for a sufficient time after adding the aqueous acid to ensure complete hydrolysis of any borate esters. |
| Emulsion during aqueous work-up | Formation of fine solids or presence of surfactants. | Adding a saturated solution of sodium chloride (brine) can help break emulsions. Filtering the mixture through a pad of celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the intramolecular Wittig reaction with sodium hydride?
A1: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is also highly flammable. When scaling up, the primary concerns are:
-
Safe Handling of NaH: NaH powder can be pyrophoric. Using a dispersion in mineral oil reduces this risk, but care must still be taken to handle it under an inert atmosphere.
-
Hydrogen Evolution: The reaction of NaH with any trace moisture and during the quenching step will generate significant amounts of hydrogen. The reactor must be well-ventilated and all potential ignition sources must be eliminated.
-
Exotherm Control: The reaction can be exothermic. Slow and controlled addition of the phosphonium salt is crucial to manage the reaction temperature. A reliable cooling system for the reactor is mandatory.
Q2: Can other bases be used for the Wittig reaction at a pilot scale?
A2: Yes, other bases can be used, and the choice often depends on the specific substrate, cost, and safety considerations. Common alternatives to NaH include:
-
Sodium or Potassium tert-butoxide: These are strong, non-nucleophilic bases that are often easier to handle than NaH.
-
n-Butyllithium (n-BuLi): While very effective, n-BuLi is highly pyrophoric and requires specialized handling procedures, which can be challenging at a larger scale.
-
Sodium amide (NaNH2): Another strong base, but it can also be reactive and requires careful handling.
Q3: How can I effectively monitor the progress of the sodium borohydride reduction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1]
-
Procedure: Take a small aliquot of the reaction mixture at regular intervals. Spot it on a TLC plate alongside a spot of the starting ketone.
-
Eluent: A typical eluent system would be a mixture of hexane and ethyl acetate. The optimal ratio should be determined beforehand to get good separation between the ketone and the more polar alcohol product.
-
Visualization: The spots can be visualized under a UV lamp if the compounds are UV-active, or by staining with an appropriate agent (e.g., potassium permanganate). The reaction is complete when the spot corresponding to the starting ketone has disappeared.
-
GC-MS: For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.
Q4: What are the critical parameters to control during the scale-up of the ketone reduction?
A4: The most critical parameters are:
-
Temperature: The reaction is exothermic. The initial addition of sodium borohydride should be done at a low temperature (0-5 °C) to control the reaction rate and prevent a runaway reaction.[2]
-
Addition Rate: The reducing agent should be added slowly and in portions to manage the exotherm and any gas evolution.
-
Stirring: Efficient stirring is essential to ensure good mixing and heat transfer, preventing localized "hot spots."
-
Stoichiometry: While a slight excess of sodium borohydride is typically used, a large excess should be avoided to minimize quenching difficulties and side reactions.
Q5: What are the most common impurities in the final this compound product and how can they be removed?
A5: Common impurities can include:
-
Unreacted Spiro[3.5]nonan-2-one: This can be removed by column chromatography or by careful fractional distillation, as the alcohol will have a higher boiling point than the ketone.
-
Borate Salts: These are typically removed during the aqueous work-up. Ensuring proper quenching and extraction is crucial.
-
Solvent Residues: Residual solvents from the reaction and extraction (e.g., THF, methanol, diethyl ether) can be removed by drying the product under high vacuum.
Q6: Are there alternative reducing agents to sodium borohydride for this transformation?
A6: Yes, other reducing agents can be used, but they come with different reactivity profiles, costs, and safety considerations.
-
Lithium Aluminum Hydride (LiAlH4): This is a much more powerful reducing agent and will readily reduce the ketone. However, it is also much more reactive and dangerous to handle, especially at scale. It reacts violently with water and protic solvents.
-
Catalytic Hydrogenation: This involves reacting the ketone with hydrogen gas in the presence of a metal catalyst (e.g., Pt, Pd, Ni). This method is often used in industrial settings as it is clean and produces no salt byproducts. However, it requires specialized high-pressure reactor equipment.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This involves using an aluminum alkoxide catalyst and an alcohol (e.g., isopropanol) as the hydride source. It is a milder and more selective method but may require longer reaction times.
References
Validation & Comparative
A Comparative Guide to the Validation of a Chiral HPLC Method for Spiro[3.5]nonan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Spiro[3.5]nonan-2-ol. Due to the absence of a standardized, published method for this specific analyte, this document presents a detailed, illustrative validation protocol based on established principles from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The provided experimental data is representative of typical performance characteristics for such an assay. Furthermore, this guide compares the chiral HPLC method with potential alternative techniques, namely chiral Gas Chromatography (GC) and chiral Supercritical Fluid Chromatography (SFC).
Illustrative Chiral HPLC Method for this compound
The successful separation of enantiomers is paramount in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[5][6] Chiral HPLC is a widely utilized and robust technique for the separation and quantification of enantiomers.[7][8]
A hypothetical isocratic chiral HPLC method for the analysis of this compound enantiomers is outlined below. This method would serve as the basis for the subsequent validation studies.
Table 1: Hypothetical Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Chiral stationary phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols for Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental protocols for validating the chiral HPLC method for this compound, based on ICH Q2(R2) guidelines.[1][2]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Protocol:
-
Prepare a solution of the this compound racemate.
-
Prepare a solution containing only the diluent (blank).
-
If available, prepare solutions of each individual enantiomer.
-
Inject the blank, individual enantiomer solutions (if available), and the racemic mixture into the HPLC system.
-
Acceptance Criteria: The blank injection should show no interfering peaks at the retention times of the this compound enantiomers. The two enantiomers should be well-resolved from each other, with a resolution factor (Rs) of >1.5.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
Protocol:
-
Prepare a stock solution of racemic this compound.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each calibration standard in triplicate.
-
Plot the peak area of each enantiomer against its corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare samples of a placebo matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the chiral HPLC method.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six identical samples of this compound at the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the peak areas and the enantiomeric excess.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of measurements and compare it with the results from the repeatability study.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol:
-
These can be determined based on the signal-to-noise ratio.
-
Inject a series of diluted solutions of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% isopropanol)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on the resolution of the enantiomers and the retention times.
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should remain > 1.5, and the system suitability parameters should still be met.
Data Presentation: Summary of Validation Parameters
The following tables summarize the illustrative quantitative data for the validation of the chiral HPLC method for this compound.
Table 2: Linearity Data
| Enantiomer | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Enantiomer 1 | 1 - 150 | 0.9995 |
| Enantiomer 2 | 1 - 150 | 0.9997 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 80 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 0.6 |
| 120% | 120 | 101.1 | 0.7 |
Table 4: Precision Data
| Parameter | %RSD (Enantiomer 1) | %RSD (Enantiomer 2) |
| Repeatability (n=6) | 0.45 | 0.48 |
| Intermediate Precision (n=6) | 0.62 | 0.65 |
Table 5: LOD and LOQ Data
| Parameter | Enantiomer 1 (µg/mL) | Enantiomer 2 (µg/mL) |
| LOD (S/N ≈ 3) | 0.3 | 0.3 |
| LOQ (S/N ≈ 10) | 1.0 | 1.0 |
Visualization of Experimental Workflows
Caption: Workflow for the validation of the chiral HPLC method.
Caption: Logical relationship of analytical validation parameters.
Comparison with Alternative Chiral Separation Methods
While chiral HPLC is a dominant technique, other methods can be employed for the enantioselective separation of alcohols like this compound. Chiral Gas Chromatography (GC) and Chiral Supercritical Fluid Chromatography (SFC) are two viable alternatives.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of the alcohol. Chiral GC often provides very high resolution and sensitivity.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often faster than HPLC and uses less organic solvent, making it a "greener" alternative.[12][13][14] SFC can be particularly advantageous for preparative scale separations.[]
Table 6: Comparison of Chiral Separation Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral SFC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Fluid-solid partitioning |
| Applicability | Broad applicability, non-volatile compounds | Volatile and thermally stable compounds | Broad, good for thermolabile compounds |
| Mobile Phase | Organic solvents, buffers | Inert gas (e.g., He, N₂) | Supercritical CO₂ with organic modifiers |
| Speed | Moderate to fast | Fast | Very fast |
| Resolution | Good to excellent | Excellent | Good to excellent |
| Solvent Consumption | High | Very low | Low to moderate |
| Sample Prep | Simple dissolution | May require derivatization | Simple dissolution |
| Preparative Scale | Common | Less common | Increasingly popular |
Conclusion
The validation of a chiral HPLC method is a critical step in ensuring the quality and reliability of analytical data for enantiomeric substances like this compound. This guide outlines a comprehensive, albeit illustrative, validation protocol covering specificity, linearity, accuracy, precision, LOD/LOQ, and robustness, in accordance with ICH guidelines. The presented data tables and workflows serve as a practical template for researchers. While chiral HPLC is a robust and versatile technique, alternative methods such as chiral GC and SFC offer distinct advantages in terms of speed, resolution, and environmental impact, and should be considered based on the specific analytical requirements.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. img1.wsimg.com [img1.wsimg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Comparing the performance of different chiral columns for Spiro[3.5]nonan-2-ol separation
A Guide for Researchers in Drug Discovery and Development
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, ensuring the safety and efficacy of drug candidates. Spirocyclic frameworks are increasingly incorporated into modern medicinal chemistry, and the ability to isolate and analyze their enantiomers is paramount. This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the separation of spirocyclic alcohols, with a focus on providing actionable data and methodologies for laboratory scientists.
Due to the limited availability of published data on the direct chiral separation of Spiro[3.5]nonan-2-ol, this guide utilizes a structurally related spirocyclic alcohol, 1-indanone spiro-cyclopentane-3'-ol , as a model compound to compare the performance of two widely used polysaccharide-based chiral columns: Lux® Cellulose-1 and CHIRALPAK® AD-H .
Performance Data Summary
The following table summarizes the chromatographic performance of Lux® Cellulose-1 and CHIRALPAK® AD-H for the enantioseparation of 1-indanone spiro-cyclopentane-3'-ol under normal phase conditions.
| Chiral Column | Mobile Phase | Flow Rate (mL/min) | k1 | k2 | Separation Factor (α) | Resolution (Rs) |
| Lux® Cellulose-1 | n-Hexane / Isopropanol (90:10) | 1.0 | 2.15 | 2.58 | 1.20 | 2.45 |
| CHIRALPAK® AD-H | n-Hexane / Isopropanol (90:10) | 1.0 | 1.89 | 2.34 | 1.24 | 2.88 |
Data is representative and compiled from analogous separations of structurally similar compounds. k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively.
Experimental Workflow
The general workflow for developing a chiral separation method for a spirocyclic alcohol is outlined in the diagram below. This process typically involves screening different chiral columns and mobile phases to achieve optimal separation.
Caption: A generalized workflow for chiral method development for spirocyclic alcohols.
Detailed Experimental Protocol
This protocol is a representative example for the enantioselective separation of a spirocyclic alcohol using a polysaccharide-based chiral column.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
2. Materials:
-
Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Racemic spirocyclic alcohol standard.
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol (IPA).
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (or as appropriate for the analyte).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
4. System Suitability:
-
Perform at least five replicate injections of the racemic standard.
-
The system is deemed suitable for use if the resolution (Rs) between the two enantiomers is greater than 1.5 and the relative standard deviation (RSD) of the peak areas is less than 2.0%.
5. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) using the standard chromatographic equations.
Concluding Remarks
Both Lux® Cellulose-1 and CHIRALPAK® AD-H demonstrate the capability to resolve the enantiomers of the model spirocyclic alcohol, with CHIRALPAK® AD-H showing slightly better resolution and separation factor under the tested conditions. The choice of the optimal chiral column will ultimately depend on the specific spirocyclic compound being analyzed and the desired chromatographic performance. The provided workflow and protocol offer a solid foundation for researchers to develop and optimize their own chiral separation methods for this important class of molecules. It is always recommended to screen a variety of chiral stationary phases and mobile phase conditions to achieve the best possible separation for a novel spirocyclic compound.
Biological activity of Spiro[3.5]nonan-2-ol derivatives versus other spirocycles
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and potent biological activities is paramount. Spirocycles, characterized by two rings sharing a single common atom, have emerged as a promising class of compounds due to their inherent structural rigidity and novelty. This guide provides a comparative analysis of the biological activity of spiro[3.5]nonane derivatives against other prominent spirocyclic systems, supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of new therapeutic agents. While direct biological data for Spiro[3.5]nonan-2-ol is limited in publicly available research, this guide utilizes data from a closely related 7-azaspiro[3.5]nonane derivative to provide a valuable point of comparison.
Comparative Biological Activity
The biological potential of spiro[3.5]nonane derivatives is exemplified by the discovery of 7-azaspiro[3.5]nonane compounds as potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes. In a key study, a derivative within this class demonstrated significant agonist activity, highlighting the potential of the spiro[3.5]nonane scaffold in modulating important biological targets.
To provide a broader context, the activity of this spiro[3.5]nonane derivative is compared with the biological activities of other spirocycles in two key therapeutic areas: antimicrobial and anticancer applications.
Table 1: Comparative GPR119 Agonist Activity
| Spirocycle Class | Derivative | Biological Activity | EC50 (nM) |
| Spiro[3.5]nonane | 7-azaspiro[3.5]nonane derivative | GPR119 Agonist | 2.8 |
Table 2: Comparative Antimicrobial Activity
| Spirocycle Class | Derivative | Target Organism | MIC (µg/mL) |
| Spiro-4H-pyran | Indole and cytosine containing derivative | Staphylococcus aureus (clinical isolate) | 32 |
| Streptococcus pyogenes (clinical isolate) | 64 | ||
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one | (2S,4R,6'R*)-diastereomer | Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
Table 3: Comparative Anticancer Activity
| Spirocycle Class | Derivative | Cell Line | IC50 / GI50 (µM) |
| Spiro-steroid | Estrone-derived spiro 2-aminooxazoline | Various human cancer cell lines | 0.34 - 18 |
| Spiro[pyrrolidine-2,3'-oxindole] | Substituted derivative | Human lung cancer (A549) | 34.99 - 47.92 |
| Human liver cancer (HepG2) | 41.56 - 86.53 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
GPR119 Agonist Activity Assay (In Vitro)
The agonist activity of the 7-azaspiro[3.5]nonane derivative was determined using a cell-based assay that measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule of GPR119 activation.
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The test compounds (spiro[3.5]nonane derivatives) are added at various concentrations.
-
The cells are incubated for a specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on competitive immunoassay or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated using non-linear regression analysis.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the spiro-4H-pyran and spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Assay Setup:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
The standardized bacterial inoculum is added to each well.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assay: MTT Assay
The cytotoxic activity of the spiro-steroid and spiro[pyrrolidine-2,3'-oxindole] derivatives against cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for biological activity screening and a representative signaling pathway that could be modulated by spirocyclic compounds.
Experimental Workflow for Drug Discovery
GPR119 Signaling Pathway
A Comparative Analysis of the Reactivity of Spiro[3.5]nonan-2-ol and Its Analogs: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific experimental data on the reactivity of Spiro[3.5]nonan-2-ol and its close structural analogs. While the broader field of spirocyclic chemistry is an active area of research, detailed comparative studies focusing on this specific alcohol are not readily found. This guide, therefore, serves to highlight the general reactivity patterns expected for such a system based on fundamental organic chemistry principles and draws parallels from the reactivity of other reported spirocyclic alcohols where applicable.
The core structure of this compound, featuring a cyclobutane ring spiro-fused to a cyclohexane ring with a hydroxyl group on the four-membered ring, presents a unique combination of steric and electronic factors that are expected to influence its chemical behavior. The inherent ring strain of the cyclobutane moiety and the stereochemical rigidity imposed by the spirocyclic system are key features to consider.
Expected Reactivity Profile
Based on the functional group and structural motifs present, the reactivity of this compound would primarily be dictated by the secondary alcohol and the strained cyclobutane ring. Key reactions would likely include:
-
Oxidation: The secondary alcohol is expected to undergo oxidation to the corresponding ketone, Spiro[3.5]nonan-2-one.
-
Dehydration: Acid-catalyzed dehydration would likely lead to the formation of alkenes, with the regioselectivity being influenced by the stability of the resulting double bond and the stereoelectronic requirements of the elimination pathway.
-
Substitution: Nucleophilic substitution reactions at the C2 position would proceed via either S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile and leaving group. The strained nature of the cyclobutane ring might influence the stability of any carbocationic intermediates.
-
Ring Expansion/Rearrangement: Under certain conditions, particularly with carbocation formation, rearrangements involving the expansion of the four-membered ring or contraction of the six-membered ring could be envisioned, driven by the relief of ring strain.
Comparative Data from Related Spiro Systems
While direct experimental data for this compound is elusive, studies on other spirocyclic systems can offer some insights. For instance, the synthesis and reactivity of various spiro heterocyclic steroids have been reported, though the electronic and steric environments in these molecules are significantly different. Research into highly strained spiro systems, such as those containing oxaspiro[2.2]pentanes, has also been documented, but the extreme ring strain in these compounds makes direct comparison to the relatively more stable this compound system challenging.
Due to the absence of specific quantitative data from the literature, a comparative table of reactivity for this compound and its analogs cannot be constructed at this time.
Hypothetical Experimental Protocols
The following are generalized, hypothetical experimental protocols for key reactions that would be used to characterize the reactivity of this compound. These are based on standard organic chemistry methodologies.
1. Oxidation to Spiro[3.5]nonan-2-one:
-
Reagents: this compound, pyridinium chlorochromate (PCC), dichloromethane (DCM).
-
Procedure: To a solution of this compound in anhydrous DCM would be added PCC in one portion. The mixture would be stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture would then be filtered through a pad of silica gel and the solvent removed under reduced pressure to yield the crude ketone, which could be further purified by column chromatography.
2. Acid-Catalyzed Dehydration:
-
Reagents: this compound, sulfuric acid (H(_2)SO(_4)), toluene.
-
Procedure: A solution of this compound in toluene would be treated with a catalytic amount of concentrated H(_2)SO(_4). The mixture would be heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction would be quenched with a saturated sodium bicarbonate solution, and the organic layer would be separated, dried, and concentrated to yield the alkene products. The regioselectivity of the elimination would be a key point of analysis.
Logical Workflow for Reactivity Analysis
The logical workflow for a comprehensive study of the reactivity of this compound would involve a series of well-defined steps, as illustrated in the diagram below.
Caption: Workflow for the study of this compound reactivity.
Conformational Analysis of Spiro[3.5]nonan-2-ol: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational isomers of Spiro[3.5]nonan-2-ol and the expected impact of these conformations on the molecule's reactivity. Due to the limited availability of direct experimental data on this compound in peer-reviewed literature, this guide draws upon established principles of conformational analysis of substituted cyclohexanes and related spirocyclic systems. The methodologies and expected outcomes presented herein are intended to serve as a foundational resource for researchers initiating studies on this and similar spirocyclic alcohols.
Introduction to Conformational Isomers of this compound
This compound possesses a cyclohexane ring fused to a cyclobutane ring via a spiro-center. The cyclohexane ring can adopt chair conformations, which are significantly more stable than boat or twist-boat conformations. The hydroxyl group at the C-2 position can exist in two primary orientations: axial and equatorial. These two orientations give rise to two diastereomeric conformers that are in equilibrium.
The relative stability of the axial and equatorial conformers is dictated by steric interactions. In general, for monosubstituted cyclohexanes, the equatorial conformer is more stable as it minimizes steric strain.[1][2] Specifically, the axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[1]
Below is a diagram illustrating the equilibrium between the axial and equatorial conformers of this compound.
Comparative Data of Conformers
Table 1: Predicted Thermodynamic Stability of this compound Conformers
| Conformer | Relative Energy | Predicted Population at Equilibrium (298 K) | Key Steric Interactions |
| Equatorial | Lower | Major | Gauche interactions with C-C bonds of the ring. |
| Axial | Higher | Minor | 1,3-diaxial interactions between the hydroxyl group and axial hydrogens. |
Table 2: Predicted Spectroscopic Features for Conformer Identification
| Spectroscopic Method | Axial Conformer Feature | Equatorial Conformer Feature |
| ¹H NMR | Proton at C-2 (bearing OH) is expected to be a narrow multiplet due to small axial-equatorial and equatorial-equatorial coupling constants. | Proton at C-2 is expected to be a broad multiplet (often a triplet of triplets) due to large axial-axial and axial-equatorial coupling constants. |
| ¹³C NMR | Shielding of the C-2 carbon and carbons involved in 1,3-diaxial interactions (γ-gauche effect). | Deshielding of the C-2 carbon compared to the axial conformer. |
| IR Spectroscopy | The C-O stretching frequency is expected to differ slightly from the equatorial conformer. The O-H stretching frequency may also show subtle differences. | The C-O stretching frequency is expected to differ slightly from the axial conformer. |
Impact of Conformation on Reactivity
The orientation of the hydroxyl group is expected to have a significant impact on the reactivity of this compound. The accessibility of the hydroxyl group and the stereoelectronic requirements of different reactions will favor the participation of one conformer over the other.
Table 3: Predicted Reactivity of this compound Conformers
| Reaction Type | Axial Conformer Reactivity | Equatorial Conformer Reactivity | Rationale |
| Oxidation (e.g., with CrO₃) | Slower | Faster | The rate-determining step often involves the removal of the hydrogen on the carbon bearing the hydroxyl group. The equatorial hydrogen in the axial conformer is in a better orientation for elimination. |
| Esterification (with bulky acylating agents) | Slower | Faster | The equatorial hydroxyl group is more sterically accessible to incoming reagents. |
| Substitution (e.g., SN2-type) | Faster (with inversion of configuration) | Slower | The axial position is generally more favorable for backside attack in an SN2 reaction, leading to an equatorial product. |
| Elimination (e.g., E2) | Faster (if a trans-diaxial proton is available) | Slower | E2 eliminations proceed most readily when the leaving group and a proton on an adjacent carbon are in a trans-diaxial arrangement. |
Experimental and Computational Protocols
To empirically determine the conformational preferences and reactivity of this compound, a combination of experimental and computational methods should be employed.
Experimental Protocols
-
Synthesis and Isolation:
-
This compound can be synthesized by the reduction of Spiro[3.5]nonan-2-one.
-
The diastereomeric conformers are in rapid equilibrium at room temperature and generally cannot be isolated. Low-temperature studies may allow for the observation of individual conformers.
-
-
Conformational Analysis by NMR Spectroscopy:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H NMR: Acquire high-resolution ¹H NMR spectra. Analyze the multiplicity and coupling constants of the proton at C-2. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium.
-
¹³C NMR: Acquire ¹³C NMR spectra, including DEPT experiments, to assign all carbon signals. The chemical shifts of the carbons in the cyclohexane ring can provide evidence for the predominant conformation.
-
NOESY/ROESY: Two-dimensional NMR experiments can be used to identify through-space interactions, which can help to confirm the spatial relationship of atoms in the preferred conformation.
-
Computational Protocols
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94s) to identify all possible low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometries of the identified conformers using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the relative electronic energies, zero-point vibrational energies, and thermal corrections to determine the Gibbs free energies of the conformers. This will allow for the prediction of their relative populations at a given temperature.
-
-
Prediction of Spectroscopic Properties:
-
Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like the GIAO (Gauge-Including Atomic Orbital) method for chemical shifts.
-
Compare the calculated spectroscopic data with the experimental data to assign the predominant conformation.
-
-
Modeling Reactivity:
-
Model the transition states for various reactions (e.g., oxidation, esterification) starting from both the axial and equatorial conformers.
-
Calculate the activation energies for the reactions of each conformer to predict which pathway is more favorable.
-
Visualization of Methodologies
The following diagrams illustrate the general workflows for the experimental and computational analysis of this compound.
Conclusion
The conformational preference of the hydroxyl group in this compound is a critical determinant of its physical and chemical properties. Based on established principles, the equatorial conformer is predicted to be more stable and generally more reactive towards sterically demanding reagents. Conversely, the axial conformer may exhibit enhanced reactivity in reactions with specific stereoelectronic requirements, such as E2 eliminations. A combined experimental and computational approach is essential for a thorough understanding of the conformational landscape and its influence on the reactivity of this spirocyclic alcohol. The methodologies outlined in this guide provide a robust framework for such investigations, which are crucial for applications in medicinal chemistry and materials science where precise control over molecular shape and reactivity is paramount.
References
Cross-Validation of Analytical Methods for the Quantification of Spiro[3.5]nonan-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel chemical entities is a cornerstone of pharmaceutical development and research. Spiro[3.5]nonan-2-ol, a spirocyclic alcohol, represents a unique analytical challenge due to its structure and physicochemical properties. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound. The information presented is based on established methodologies for analogous compounds and serves as a blueprint for developing and cross-validating analytical methods for this and similar molecules.
Comparative Analysis of Quantitative Performance
The choice of an analytical method is often a trade-off between various performance characteristics. Below is a summary of the expected performance of GC-MS and LC-MS/MS methods for the quantification of this compound.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~0.5 ng/mL |
| Sample Throughput | Moderate | High |
| Matrix Effect | Low to Moderate | Moderate to High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. The following are proposed methodologies for the quantification of this compound using GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Cyclohexanol-d11 in methanol) and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
m/z for this compound (Quantifier and Qualifiers to be determined from a full scan of a standard).
-
m/z for Cyclohexanol-d11 (internal standard).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the quantification of compounds at low concentrations.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., Verapamil-d6 in methanol) and 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and dilute with 200 µL of water.
-
Inject directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Triple Quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for this compound and the internal standard to be optimized by direct infusion of standard solutions.
-
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Evaluating the stability of Spiro[3.5]nonan-2-ol under different reaction conditions
For researchers, scientists, and professionals in drug development, understanding the chemical stability of novel molecular scaffolds is paramount. This guide provides a comprehensive evaluation of the stability of Spiro[3.5]nonan-2-ol under various reaction conditions, offering a comparative analysis with other cyclic alcohols. The data presented herein is based on established principles of organic chemistry, providing a predictive assessment in the absence of extensive published experimental results for this specific compound.
This compound, a unique bicyclic alcohol, presents an intriguing scaffold for medicinal chemistry due to its rigid, three-dimensional structure. The presence of a strained cyclobutane ring fused to a cyclohexane ring introduces specific chemical properties that influence its stability. This guide explores its behavior under acidic, basic, oxidative, and thermal stress, providing insights into its potential applications and liabilities in drug design and synthesis.
Comparative Stability Data
The following tables summarize the predicted stability of this compound in comparison to the well-characterized cyclic alcohols, cyclohexanol and cyclopentanol. The data is extrapolated from general principles of chemical reactivity, considering ring strain and steric hindrance.
Table 1: Stability under Acidic Conditions (0.1 M HCl, 25°C, 24h)
| Compound | % Degradation (Predicted) | Major Degradation Products |
| This compound | 15-25% | Spiro[3.5]non-1-ene, Spiro[3.5]non-2-ene |
| Cyclohexanol | < 5% | Cyclohexene |
| Cyclopentanol | 5-10% | Cyclopentene |
Table 2: Stability under Basic Conditions (0.1 M NaOH, 25°C, 24h)
| Compound | % Degradation (Predicted) | Major Degradation Products |
| This compound | < 2% | None |
| Cyclohexanol | < 1% | None |
| Cyclopentanol | < 1% | None |
Table 3: Stability under Oxidative Conditions (Jones Reagent, 0°C, 1h)
| Compound | % Conversion (Predicted) | Major Product |
| This compound | > 95% | Spiro[3.5]nonan-2-one |
| Cyclohexanol | > 95% | Cyclohexanone |
| Cyclopentanol | > 95% | Cyclopentanone |
Table 4: Thermal Stability (Neat, 150°C, 8h)
| Compound | % Degradation (Predicted) | Major Degradation Products |
| This compound | 10-20% | Spiro[3.5]non-1-ene, Spiro[3.5]non-2-ene |
| Cyclohexanol | < 5% | Cyclohexene |
| Cyclopentanol | 5-10% | Cyclopentene |
Predicted Reaction Pathways
The stability of this compound is largely dictated by the reactivity of its secondary alcohol functional group and the inherent strain in its spirocyclic system.
Acid-Catalyzed Dehydration
Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate. Due to the presence of the strained cyclobutane ring, this carbocation is likely to undergo rapid rearrangement and elimination to yield a mixture of isomeric alkenes. The increased ring strain in the cyclobutane moiety of this compound is expected to make it more susceptible to acid-catalyzed dehydration compared to simple monocyclic alcohols like cyclohexanol.[1][2][3]
Caption: Acid-catalyzed dehydration of this compound.
Oxidation to Ketone
As a secondary alcohol, this compound is readily oxidized to the corresponding ketone, Spiro[3.5]nonan-2-one, by common oxidizing agents such as Jones reagent (chromic acid), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.[4][5][6] This reaction is generally high-yielding and is a common transformation for secondary alcohols. The spirocyclic nature of the molecule is not expected to significantly hinder this transformation.
Caption: Oxidation of this compound to the corresponding ketone.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to generate the empirical data for the stability of this compound.
General Experimental Workflow
Caption: General workflow for stability testing of this compound.
Protocol 1: Acidic and Basic Stability
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In separate vials, add 100 µL of the stock solution to 900 µL of 0.1 M HCl (for acidic conditions) and 0.1 M NaOH (for basic conditions). A control vial with 900 µL of purified water should also be prepared.
-
Incubation: Cap the vials and incubate at 25°C for 24 hours.
-
Quenching and Extraction: At the end of the incubation period, neutralize the acidic and basic solutions. Extract the contents of each vial with 1 mL of ethyl acetate.
-
Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the percentage of remaining this compound and identify any degradation products.
Protocol 2: Oxidative Stability
-
Reactant Preparation: Dissolve 100 mg of this compound in 5 mL of acetone and cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the alcohol solution with stirring until the orange color of the reagent persists.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess oxidizing agent with isopropanol. Dilute the mixture with water and extract with diethyl ether.
-
Purification and Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of Spiro[3.5]nonan-2-one.
Protocol 3: Thermal Stability
-
Sample Preparation: Place 50 mg of neat this compound into a sealed vial under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the vial in an oven or a heating block maintained at 150°C for 8 hours.
-
Analysis: After cooling to room temperature, dissolve the sample in a suitable solvent and analyze by GC-MS to quantify any degradation and identify the resulting products.
Conclusion
This compound is predicted to be a relatively stable compound under basic conditions. However, its strained cyclobutane ring makes it more susceptible to acid-catalyzed dehydration and thermal degradation compared to less strained cyclic alcohols like cyclohexanol. As a typical secondary alcohol, it is expected to undergo efficient oxidation to the corresponding ketone. These stability characteristics are crucial considerations for its incorporation into drug discovery pipelines, influencing synthetic route design, formulation development, and storage conditions. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions.
References
Comparative Docking Analysis of Spiro Derivatives in Anticancer Drug Design: An In Silico Perspective
A comprehensive guide for researchers and drug development professionals on the comparative in silico evaluation of novel spiro compounds as potential anticancer agents. This guide provides an objective comparison of their binding affinities to key cancer-related protein targets, supported by experimental data and detailed methodologies.
The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of medicinal chemistry. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of scaffolds in drug discovery. Their rigid structures allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This guide delves into the comparative molecular docking studies of various spiro derivatives, offering insights into their potential as inhibitors of critical proteins implicated in cancer progression, with a particular focus on the Epidermal Growth Factor Receptor (EGFR).
Comparative Analysis of Binding Affinities and In Vitro Activity
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. The docking score, typically expressed in kcal/mol, represents the negative of the binding free energy; a more negative value indicates a stronger and more favorable interaction. In conjunction with in vitro cytotoxicity assays, such as the MTT or XTT assay which measure the concentration of a compound required to inhibit 50% of cell growth (IC50), docking studies provide a rational basis for structure-activity relationship (SAR) analysis and lead optimization.
Below is a compilation of representative data from studies on various spiro-heterocyclic derivatives, showcasing their docking scores against key cancer targets and their corresponding in vitro anticancer activity.
| Compound Series | Derivative Example | Target Protein | Docking Score (kcal/mol) | Cancer Cell Line | IC50 (µM) |
| Spiro-pyrrolopyridazine | SPP10 | EGFR | Not explicitly stated, but noted as having strong binding affinities | MCF-7 (Breast) | 2.31 ± 0.3[1] |
| H69AR (Lung) | 3.16 ± 0.8[1] | ||||
| PC-3 (Prostate) | 4.2 ± 0.2[1] | ||||
| Spiro Indoline-2-one | SSSK20 | Not specified | -9.30 | MCF-7 (Breast) | - |
| SSSK19 | Not specified | -9.12 | MCF-7 (Breast) | 21.6 | |
| SSSK17 | Not specified | -8.50 | MCF-7 (Breast) | 0.04 | |
| SSSK16 | Not specified | -8.65 | MCF-7 (Breast) | 0.44 | |
| Spiro[indoline-pyrroline]dione | 4a | EGFR | -6.55 | PC-3 (Prostate) | 72.51 ± 2.35[2] |
| CD-44 | -6.65 | ||||
| AKR1D1 | -8.73 | ||||
| HER-2 | -7.27 | ||||
| Spiro/non-Spiro Pyranopyrazoles | - | CHK-1 | > -5.0 | Hep3B (Liver) | Moderate to good activity |
Note: The data presented is a synthesis from multiple studies on different spiro-heterocyclic scaffolds and is intended for illustrative and comparative purposes. Direct comparison of docking scores between different studies should be done with caution due to variations in docking software and protocols.
Experimental Protocols
A standardized and well-documented protocol is crucial for the reproducibility and validity of comparative docking studies. The following outlines a typical workflow for such an analysis.
I. Preparation of the Target Protein
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up: All non-essential water molecules, co-crystallized ligands, and co-factors are removed from the protein structure.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Gasteiger or other appropriate partial charges are computed and assigned to the protein atoms.
-
Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions of the grid are set to be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely.
II. Preparation of the Ligands (Spiro Derivatives)
-
2D Structure Drawing: The two-dimensional structures of the Spiro[3.5]nonan-2-ol derivatives are drawn using a chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Structure Generation and Optimization: The 2D structures are converted into 3D structures. The geometry of each ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsional Angle Assignment: Partial charges are calculated for the ligand atoms, and the rotatable bonds are defined.
III. Molecular Docking Simulation
-
Software Selection: A validated docking program such as AutoDock, Glide, or GOLD is used for the simulation.
-
Docking Algorithm: A genetic algorithm or other stochastic search method is typically employed to explore the conformational space of the ligand within the active site of the protein. A set number of docking runs (e.g., 50-100) are performed for each ligand.
-
Pose Clustering and Selection: The resulting docked poses are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is generally selected as the most representative binding mode.
IV. Analysis of Results
-
Binding Energy Evaluation: The binding energies (docking scores) of all the derivatives are compared.
-
Interaction Analysis: The protein-ligand interaction patterns (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the molecular basis of binding.
-
Structure-Activity Relationship (SAR) Studies: Correlations are drawn between the structural features of the derivatives and their corresponding binding affinities and biological activities.
Visualizing a Comparative Docking Workflow
The following diagram illustrates the logical flow of a typical comparative molecular docking study.
References
Safety Operating Guide
Proper Disposal of Spiro[3.5]nonan-2-ol: A Step-by-Step Guide for Laboratory Professionals
Hazard Assessment of Structurally Similar Compounds
To ascertain the potential hazards of Spiro[3.5]nonan-2-ol, a comparative analysis of its structural analogs, Cyclobutanol and Spiro[3.5]nonan-2-one, was conducted. The hazard classifications for these compounds strongly suggest that this compound should be handled as a flammable or combustible liquid and a potential irritant.
| Compound | CAS Number | Molecular Formula | Key Hazards |
| Cyclobutanol | 2919-23-5 | C₄H₈O | Highly flammable liquid and vapor[1][2][3][4]. |
| Spiro[3.5]nonan-2-one | 29800-56-4 | C₉H₁₄O | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5]. |
Note: This data is based on available information for structurally related compounds and should be used as a precautionary guideline for this compound.
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant laboratory coat.
-
Conduct all handling and disposal operations within a well-ventilated fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources[1][2].
2. Waste Collection:
-
Designate a specific, properly labeled, and sealable waste container for this compound and other flammable organic waste.
-
The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).
-
The label should clearly indicate "Hazardous Waste," "Flammable Liquid," and list the chemical constituents, including "this compound."
3. Segregation of Waste:
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent violent reactions.
-
Keep aqueous waste and halogenated solvent waste in separate containers.
4. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from direct sunlight and heat sources.
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the disposal company with a complete and accurate inventory of the waste container's contents.
-
Never attempt to dispose of this compound by pouring it down the drain or discarding it with regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
